1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
Description
The exact mass of the compound 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(cyanomethyl)imidazol-3-ium-1-yl]acetonitrile;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N4.ClH/c8-1-3-10-5-6-11(7-10)4-2-9;/h5-7H,3-4H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSHHOPVYJHGQL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CN1CC#N)CC#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583644 | |
| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934047-83-3 | |
| Record name | 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 934047-83-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride CAS 934047-83-3 properties
An In-depth Technical Guide to 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (CAS 934047-83-3)
Introduction
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride, with CAS number 934047-83-3, is a functionalized imidazolium-based ionic liquid. Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, and their unique properties, such as low volatility, high thermal stability, and tunable solubility, make them attractive for a wide range of applications.[1][2] The presence of the nitrile (-CN) functional groups on the imidazolium cation of this particular compound imparts specific characteristics that are of significant interest in organic synthesis, materials science, and medicinal chemistry.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety considerations, intended for researchers, scientists, and professionals in drug development.
Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and research.
-
Systematic IUPAC Name: The formal name, 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride, precisely describes its molecular structure, indicating two cyanomethyl (-CH₂CN) groups attached to the nitrogen atoms at positions 1 and 3 of the imidazolium ring, with a chloride anion to balance the charge.[1]
-
CAS Number: 934047-83-3 serves as a unique identifier for this specific chemical substance.
-
Molecular Formula: C₇H₇ClN₄[1]
-
Molecular Weight: 182.61 g/mol [1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 934047-83-3 |
| Molecular Formula | C₇H₇ClN₄[1][4][5] |
| Molecular Weight | 182.61 g/mol [1][4][5][6] |
| InChI Key | PZSHHOPVYJHGQL-UHFFFAOYSA-M[1][4][6] |
| Canonical SMILES | C1=CCC#N.[Cl-][4][5] |
Physicochemical Properties
The utility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is directly linked to its physical and chemical characteristics. As a member of the imidazolium ionic liquid family, it exhibits properties that distinguish it from conventional molecular solvents.[1][7]
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to light brown powder | [8][9][10] |
| Purity | ≥98.5% | [6][8][9][10] |
| Water Content | ≤1.5% | [9][10] |
| Key Features | Ionic liquid with low volatility and high thermal stability | [1] |
| Sensitivity | Moisture sensitive | [11] |
| Storage Temperature | Room temperature or -20°C, under inert gas (Argon) | [4][5][11] |
The functionalization with electron-withdrawing cyano groups can influence the acidity of the imidazolium ring protons and the overall polarity and coordinating ability of the ionic liquid.[3] This functionalization is a key strategy for creating "designer solvents" where properties can be tailored for specific applications.[3]
Synthesis and Experimental Protocol
The synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is typically achieved through a two-step process involving the bis-alkylation of the imidazole ring followed by quaternization.[1] This method provides a reliable route to the desired dicyano-functionalized imidazolium salt.
Synthesis Pathway
The general synthesis involves:
-
Bis-alkylation: Reaction of imidazole with two equivalents of a cyanomethylating agent, such as chloroacetonitrile, in the presence of a base.[1]
-
Quaternization: Treatment of the resulting 1,3-bis(cyanomethyl)imidazole intermediate with hydrochloric acid to yield the final chloride salt.[1]
Sources
- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. research.chalmers.se [research.chalmers.se]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]
- 7. Synthesis and investigation of physico-chemical properties of dicationic ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]
- 9. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3 | www.ottokemi.com [ottokemi.com]
- 10. 934047-83-3 | India [ottokemi.com]
- 11. labsolu.ca [labsolu.ca]
Structural and Mechanistic Profiling of 1,3-Bis(cyanomethyl)imidazolium Chloride: A Comprehensive Technical Guide
Executive Summary
1,3-Bis(cyanomethyl)imidazolium chloride ([Bcmim]Cl) is a task-specific ionic liquid (TSIL) characterized by its unique[1]. This structural motif imparts exceptional thermal stability, low volatility, and highly specific coordination capabilities[1]. Originally developed as a superior solvent and catalyst for organic synthesis, [Bcmim]Cl has recently emerged as a critical additive in advanced optoelectronics, particularly for [2]. This whitepaper dissects the molecular architecture of [Bcmim]Cl, explores the causality behind its chemical behavior, and provides validated methodologies for its application and characterization.
Molecular Architecture & Physicochemical Profiling
The core structure of [Bcmim]Cl consists of an imidazolium cation symmetrically substituted at the N1 and N3 positions with cyanomethyl (-CH₂CN) groups, paired with a chloride (Cl⁻) counterion[3].
-
The Imidazolium Core : Provides a delocalized positive charge, contributing to the compound's [1]. The acidic C2 proton acts as a strong hydrogen-bond donor.
-
Cyanomethyl Functionalization : The strongly electron-withdrawing nitrile groups enhance the Lewis base character of the molecule[2]. This allows [Bcmim]Cl to act as a bidentate or bridging ligand in transition metal catalysis and[3].
-
Chloride Anion : Serves as a mobile, nucleophilic counterion that readily participates in[2].
Table 1: Quantitative Physicochemical Data of [Bcmim]Cl
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₇ClN₄ | Baseline for stoichiometric calculations[4]. |
| Molecular Weight | 182.61 g/mol | Critical for precise molarity in additive doping[4]. |
| Exact Mass | 182.03600 Da | Used for high-resolution mass spectrometry (HRMS)[4]. |
| Purity Standard | ≥98.5% (HPLC/T) | Ensures absence of unreacted precursors[3]. |
| Appearance | White to light brown powder | Visual indicator of oxidation or moisture ingress[5]. |
Mechanistic Role in Advanced Materials (Perovskite Stabilization)
In the realm of perovskite solar cells (PSCs), the soft ionic lattice of materials like Cs₀.₀₅MA₀.₀₅FA₀.₉₀PbI₃ is prone to degradation via halide migration and uncoordinated lead (Pb²⁺) defects. [Bcmim]Cl acts as a when combined with methylammonium chloride (MACl)[2].
-
Causality of Passivation : The nitrile (-C≡N) groups possess lone electron pairs that form stable Lewis acid-base adducts with undercoordinated Pb²⁺ ions at the grain boundaries[2]. Simultaneously, the chloride (Cl⁻) anions occupy halide vacancy sites within the lattice[2].
-
Suppression of Cation Decomposition : By immobilizing mobile defects, [Bcmim]Cl prevents the deprotonation and subsequent volatilization of organic cations (e.g., methylammonium, MA⁺). ¹H NMR studies confirm that[Bcmim]Cl , allowing devices to retain 94.7% of their initial power conversion efficiency under continuous operation[2].
Caption: Mechanism of [Bcmim]Cl in passivating perovskite defects.
Catalytic and Pharmaceutical Applications
Beyond photovoltaics, [Bcmim]Cl is highly valued in organic synthesis. It demonstrates superior characteristics as a solvent and ligand in [6]. The nitrile groups coordinate with palladium catalysts, preventing the agglomeration of nanoparticles and extending catalyst lifespan. In pharmaceutical research, its unique solubility profile is being explored to through stable complexation, and it is also being investigated as an antimicrobial agent[1].
Experimental Methodologies: Synthesis and Validation
To ensure reproducibility, the following self-validating protocol outlines the synthesis of[Bcmim]Cl via the alkylation of imidazole, followed by rigorous spectroscopic quality control.
Step-by-Step Protocol: Synthesis of [Bcmim]Cl
-
Reagent Preparation : Dissolve 1 equivalent of 1-(cyanomethyl)imidazole in a dry, polar aprotic solvent (e.g., acetonitrile) under an inert nitrogen atmosphere to prevent moisture-induced side reactions.
-
Alkylation (Thermal Control) : Add 1.1 equivalents of chloroacetonitrile dropwise at 0°C. Causality: Cooling is strictly required to control the highly exothermic quaternization reaction and prevent the thermal polymerization of the highly reactive nitrile groups.
-
Reflux : Gradually warm the mixture and reflux at 80°C for 24 hours. Causality: The extended thermal kinetic energy ensures complete conversion of the precursors to the imidazolium salt.
-
Isolation & Washing : Cool the mixture to precipitate the crude product. Filter and wash extensively with cold diethyl ether to remove unreacted starting materials and non-polar impurities.
-
Vacuum Drying : Dry the resulting white-to-light brown powder under high vacuum at 60°C for 12 hours. Self-Validation Check: The (verified via Karl Fischer titration) to prevent interference in moisture-sensitive downstream applications[7].
Spectroscopic Validation (Quality Control)
To confirm the structural integrity of the synthesized [Bcmim]Cl, perform Nuclear Magnetic Resonance (NMR) spectroscopy[1]:
-
¹H NMR (D₂O, 400 MHz) : Look for the distinct singlet at δ 9.48 ppm (1H), which corresponds to the[1]. The symmetric cyanomethyl protons (-CH₂CN) must appear as a sharp singlet at δ 5.76 ppm (4H)[1]. The remaining imidazole backbone protons will appear as a multiplet at δ 7.8–7.9 ppm (2H)[1].
-
¹³C NMR : Confirm the presence of the [1].
Caption: Step-by-step workflow for the synthesis and validation of [Bcmim]Cl.
References
-
[5] Title: 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5%. Source: Otto Chemie. URL: [Link]
-
[7] Title: 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3. Source: Otto Chemie. URL: [Link]
-
[2] Title: Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies. Source: MDPI. URL: [Link]
-
Title: Synergistic Boost in Perovskite Solar Efficiency. Source: Scribd. URL: [Link]
Sources
- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-双(氰甲基)氯化咪唑鎓 purum, ≥98.5% (HPLC/T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% | 934047-83-3 | www.ottokemi.com [ottokemi.com]
A Technical Guide to the Solubility Profile of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (BCMIM-Cl), a functionalized ionic liquid. In the absence of extensive published quantitative solubility data, this document synthesizes field-proven insights into the expected solubility based on its molecular structure and offers a detailed, self-validating experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from synthesis to formulation.
Introduction to 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is a unique ionic liquid characterized by a central imidazolium cation symmetrically substituted with two cyanomethyl groups at the 1 and 3 positions, with a chloride anion.[1][2] Its molecular formula is C₇H₇ClN₄, with a molecular weight of approximately 182.61 g/mol .[2] The presence of the nitrile (-C≡N) functionalities imparts specific electronic and steric properties that distinguish it from simple alkyl-substituted imidazolium salts. These features are critical in defining its interactions with solvent molecules and, consequently, its solubility profile. This compound is noted for its low volatility and high thermal stability, typical of ionic liquids.[2]
Theoretical Solubility Profile: An Expert's Perspective
The solubility of an ionic liquid is a complex interplay between the nature of its cation, anion, and the properties of the solvent. For BCMIM-Cl, we can predict its behavior based on its structural components:
-
Imidazolium Core: The aromatic imidazolium ring provides a polar, charged center capable of hydrogen bonding (at the C2-H) and strong electrostatic interactions.
-
Chloride Anion: As a small, highly electronegative anion, chloride (Cl⁻) strongly participates in hydrogen bonding and ion-dipole interactions, generally favoring solubility in polar protic solvents like water and alcohols.[3]
-
Cyanomethyl Substituents: The two -CH₂C≡N groups are highly polar and can act as hydrogen bond acceptors. The incorporation of nitrile groups into the cation structure has been shown to alter the physicochemical properties of ionic liquids, often increasing their polarity.[2][4][5]
Based on these features, a qualitative solubility profile can be anticipated:
-
High Solubility in Polar Protic Solvents: Due to the combined effects of the charged imidazolium core, the hydrogen-bond-accepting chloride anion, and the polar nitrile groups, BCMIM-Cl is expected to be highly soluble in water, methanol, ethanol, and other polar protic solvents.
-
Good Solubility in Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile should effectively solvate the cation and anion through strong dipole-dipole and ion-dipole interactions, leading to good solubility.[6]
-
Limited to Low Solubility in Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and diethyl ether, the solvation of the charged ions is energetically unfavorable, leading to poor solubility.
The presence of two cyanomethyl groups is a distinguishing feature. While they increase polarity, they may also influence inter-ionic interactions within the crystal lattice, potentially affecting the melting point and the energy required for solvation.[2]
Experimental Determination of Solubility: A Validated Protocol
To move from theoretical prediction to quantitative data, a rigorous experimental approach is necessary. The following section details a robust, self-validating protocol for determining the solubility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[7][8] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.
Required Materials and Equipment
-
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (≥98.5% purity)
-
Selected solvents (e.g., deionized water, methanol, ethanol, acetonitrile, DMSO, toluene, hexane) of analytical grade
-
Thermostatic shaker bath or incubator
-
Calibrated analytical balance
-
Vials with airtight caps
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or an electrical conductivity meter)
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride to a series of vials. The excess should be visually confirmed after equilibration.
-
Solvent Addition: Accurately add a known volume or mass of the chosen solvent to each vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved ionic liquid.
The following diagram illustrates the experimental workflow for determining the solubility of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
Caption: Workflow for Solubility Determination using the Shake-Flask Method.
Quantification Methods: Ensuring Trustworthiness
The choice of quantification method is critical for the accuracy of the solubility measurement.
-
High-Performance Liquid Chromatography (HPLC-UV): This is a highly specific and sensitive method. The imidazolium core of BCMIM-Cl exhibits UV absorbance, allowing for accurate quantification. A calibration curve must be generated using solutions of known concentrations.
-
UV-Vis Spectrophotometry: A simpler method, suitable if no other components in the solution absorb at the same wavelength as the ionic liquid. A calibration curve is also required.
-
Electrical Conductivity: For aqueous or highly polar solutions, the concentration of the ionic liquid can be correlated with the electrical conductivity of the solution.[9][10] This method is less specific than chromatography but can be effective and rapid.
The experimental design should include multiple replicates for each solvent and temperature to ensure the statistical validity of the results.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and structured format for easy comparison.
Table 1: Hypothetical Solubility Data for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride at 25 °C
| Solvent | Solvent Type | Solubility (g/L) | Solubility (mol/L) |
| Water | Polar Protic | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| DMSO | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] |
| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] |
Conclusion
References
-
Fei, Z., Zhao, D., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Chemistry – A European Journal, 13(11), 3010-3019. Available at: [Link]
- LookChem. (n.d.). 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
- Royal Society of Chemistry. (n.d.). Domino reaction of N-(cyanomethyl)-1,3-azolium quaternary salts with o-hydroxybenzaldehydes: scope and limitations.
- Benchchem. (n.d.). 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
- Alfa Chemistry. (n.d.). CAS 934047-83-3 1,3-Bis(cyanomethyl)imidazolium chloride.
-
Ranke, J., Mölter, K., Stock, F., Bottin-Weber, U., Poczobutt, J., Hoffmann, J., Ondruschka, B., Filser, J., & Jastorff, B. (2007). Explaining Ionic Liquid Water Solubility in Terms of Cation and Anion Hydrophobicity. Environmental Science & Technology, 41(18), 6482–6488. Available at: [Link]
- Kuhn, B. L., et al. (2020). Dicationic imidazolium-based dicarboxylate ionic liquids. Journal of Molecular Liquids, 308, 112983.
- Google Patents. (n.d.). US7109348B1 - Synthesis of 1,3 distributed imidazolium salts.
-
Klamt, A., & Eckert, F. (2000). The Solubility Parameters of Ionic Liquids. Physical Chemistry Chemical Physics, 2(17), 4021-4026. Available at: [Link]
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 1,3-dimesityl-1H-imidazol-3-ium Chloride.
-
Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic chemistry, 43(6), 2197–2205. Available at: [Link]
- Pastor, I. M., Albert-Soriano, M., & Martos, M. (2022). Possible interactions of 1,3‐bis(carboxymethyl)imidazolium chloride...
-
Dahnke, W. C., & Whitney, D. A. (1988). Measurement of Soil Salinity. In Recommended chemical soil test procedures for the North Central Region. North Dakota Agricultural Experiment Station. Available at: [Link]
- Sigma-Aldrich. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3.
- Wang, J., et al. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. MDPI.
-
Lee, S. H., et al. (2013). Imidazolium Chloride-LiCl Melts as Efficient Solvents for Cellulose. KoreaScience. Available at: [Link]
- Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2022).
- Soluble Salts (Electrical Conductivity). (n.d.). University of Missouri.
- Benchchem. (n.d.). Solubility of 1-Dodecyl-3-methylimidazolium Bromide in Organic Solvents: A Technical Guide.
- de Souza, R. L., et al. (2012).
- USP-NF. (2016). <1236> Solubility Measurements.
-
Lanzhou Greenchem ILs. (n.d.). 3-甲基咪唑氯盐. Retrieved from .
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Fletcher, J. (n.d.). Soluble Salt Determination Using the Saturated Filter Paper Extraction Method. Elcometer. Available at: [Link]
- Imidazolium Chloride-LiCl Melts as Efficient Solvents for Cellulose. (2025).
- Sun, Y. X., et al. (2018). Synthesis and investigation of physico-chemical properties of dicationic ionic liquids. The Royal Society.
- The Solubility Parameters of Ionic Liquids. (n.d.). PMC - NIH.
- Atamasa, N. A., et al. (2021). Strongly diluted dimethyl-imidazolium chloride–alcohol solutions: solvents are structurally different but dynamic heterogeneities are similar. RSC Publishing.
- Kumar, S., et al. (2025). An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Publishing.
-
Organic Chemistry Portal. (n.d.). Ionic Liquids. Retrieved from .
Sources
- 1. New Functionalized Di-substituent Imidazolium Ionic Liquids as Superior Faster Absorbents for Carbon Dioxide Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ionike.com [ionike.com]
- 5. Synthesis and characterization of ionic liquids incorporating the nitrile functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. uspnf.com [uspnf.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. udel.edu [udel.edu]
- 10. uwlab.webhosting.cals.wisc.edu [uwlab.webhosting.cals.wisc.edu]
Technical Whitepaper: Physicochemical Profiling and Catalytic Applications of 1,3-Bis(cyanomethyl)imidazolium Chloride
As the demand for sustainable and highly efficient catalytic processes grows, task-specific ionic liquids (TSILs) have emerged as critical tools in advanced organic synthesis. Among these, 1,3-bis(cyanomethyl)imidazolium chloride stands out as a highly specialized, nitrile-functionalized ionic liquid.
This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic advantages in transition-metal catalysis, and field-proven experimental workflows. Designed for researchers and drug development professionals, this guide bridges the gap between theoretical coordination chemistry and practical, self-validating laboratory applications.
Structural Identity and Physicochemical Profiling
To effectively utilize any TSIL, one must first understand the fundamental parameters that dictate its behavior in solution. 1,3-bis(cyanomethyl)imidazolium chloride features a planar imidazolium core with sp²-hybridized nitrogen atoms, stabilized by conjugation across the aromatic system[1]. The two cyanomethyl (-CH₂CN) substituents adopt a trans configuration relative to the ring plane, which strategically minimizes steric hindrance during metal coordination[1].
The presence of the chloride counterion balances the positive charge of the imidazolium ring, directly influencing the compound's high thermal stability, low volatility, and excellent solubility in polar solvents[1].
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, establishing the baseline metrics required for stoichiometric calculations and analytical validation[1],[2],.
| Property | Value / Description |
| Chemical Name | 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride |
| CAS Number | 934047-83-3 |
| Molecular Formula | C₇H₇ClN₄ |
| Molecular Weight | 182.61 g/mol |
| Exact Mass | 182.03600 |
| Purity Standard | ≥98.5% (HPLC/T) |
| Physical State | Solid / Powder (White to light brown) |
| Storage Temperature | −20°C (Hygroscopic) |
Mechanistic Insights: The Causality of Nitrile Functionalization
In standard cross-coupling reactions (such as Suzuki or Stille couplings), palladium catalysts frequently suffer from deactivation due to the agglomeration of the active Pd(0) species into inactive "palladium black."
We utilize 1,3-bis(cyanomethyl)imidazolium chloride specifically to solve this problem[2]. The causality behind this choice lies in the hemilabile nature of the nitrile groups .
-
Coordination: The nitrogen lone pairs on the -CH₂CN groups act as strong σ-donors, reversibly coordinating to the palladium metal center.
-
Stabilization: This coordination creates a protective steric and electronic environment around the active Pd(0) species, preventing the metal nanoparticles from aggregating[1].
-
Catalytic Turnover: Because the nitrile-Pd bond is hemilabile (dynamic), it temporarily detaches to allow the oxidative addition of the aryl halide substrate, ensuring the catalytic cycle proceeds without kinetic bottlenecks.
Mechanistic pathway of Pd-stabilization by nitrile-functionalized ionic liquids.
Self-Validating Experimental Protocol: Biphasic Suzuki-Miyaura Coupling
To leverage the full potential of this TSIL, reactions should be designed as biphasic systems. The high hydrophilicity of the chloride anion ensures the IL (and the coordinated Pd catalyst) remains trapped in the aqueous phase, while the non-polar cross-coupled product migrates to the organic phase.
This protocol is designed as a self-validating system : the success of the phase separation inherently verifies the stability of the IL-Pd complex.
Step-by-Step Methodology
Step 1: Catalyst Pre-Activation
-
Weigh 0.5 mmol of 1,3-bis(cyanomethyl)imidazolium chloride (MW: 182.61 g/mol ) and 0.05 mmol of Pd(OAc)₂.
-
Dissolve in 2 mL of a degassed H₂O/EtOH (1:1 v/v) mixture under a nitrogen atmosphere.
-
Causality: Pre-mixing allows the nitrile groups to coordinate with the Pd center before introducing competing substrates.
Step 2: Substrate Loading
-
Add 1.0 mmol of the aryl halide, 1.2 mmol of the arylboronic acid, and 2.0 mmol of K₂CO₃ (base).
-
Causality: The base is required to activate the boronic acid, forming a reactive boronate complex essential for the transmetalation step.
Step 3: Thermal Activation
-
Heat the reaction mixture to 80°C for 4 hours under continuous stirring.
Step 4: Phase Separation & Extraction
-
Cool the mixture to room temperature. Add 5 mL of Ethyl Acetate (EtOAc).
-
Vigorously shake and allow the phases to separate. The top organic layer contains the biaryl product; the bottom aqueous layer retains the IL-Pd complex.
Step 5: System Validation (Critical Step)
-
Validation Checkpoint: Analyze a 10 µL aliquot of the EtOAc layer via HPLC-UV (254 nm).
-
Pass Criteria: The chromatogram must show >95% conversion to the biaryl product with zero detectable peaks corresponding to the ionic liquid (which absorbs uniquely due to the imidazolium core). If IL is detected in the organic phase, the aqueous polarity was insufficient, indicating a failure in solvent preparation.
Step 6: Catalyst Recycling
-
Decant the organic layer. The remaining aqueous IL-Pd phase can be recharged with fresh substrates for up to 5 subsequent catalytic cycles without significant loss of activity.
Self-validating experimental workflow for biphasic catalytic cross-coupling.
Safety, Handling, and Storage
Due to the hygroscopic nature of the chloride salt, prolonged exposure to atmospheric moisture can lead to water absorption, which may alter the molarity of the pure solid and introduce inaccuracies in catalytic loading.
-
Storage: Must be stored at −20°C in a tightly sealed, desiccated container[2].
-
Handling: Weighing should ideally be performed rapidly or within a controlled-humidity glovebox to maintain the ≥98.5% purity standard.
References
Sources
viscosity and density data for nitrile-functionalized ILs
An In-Depth Technical Guide to the Viscosity and Density of Nitrile-Functionalized Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: The Significance of Nitrile Functionalization in Ionic Liquid Design
Ionic liquids (ILs) have emerged as a versatile class of compounds with applications spanning catalysis, electrochemistry, and notably, the pharmaceutical sciences.[1][2][3] Their tunable physicochemical properties, such as viscosity and density, are paramount to their efficacy in various applications, including as novel drug delivery systems and green solvents for active pharmaceutical ingredient (API) synthesis.[1][3] The introduction of functional groups onto the cation or anion of an IL, a process that creates "task-specific" or "functionalized" ILs, allows for the fine-tuning of these properties.[4][5]
This guide focuses on a particularly impactful functionalization: the incorporation of a nitrile (–C≡N) group. The nitrile group, with its strong dipole moment and ability to participate in hydrogen bonding, can significantly alter the intermolecular forces within the IL, thereby influencing its macroscopic properties like viscosity and density.[4][5] Understanding these changes is crucial for the rational design of ILs for specific applications, especially in the pharmaceutical field where viscosity can affect drug dissolution rates and density can impact formulation processes.[2][3]
This technical guide provides a comprehensive overview of the viscosity and density of nitrile-functionalized ILs. We will delve into the theoretical underpinnings of how nitrile functionalization impacts these properties, present a compilation of experimental data, and provide detailed protocols for their measurement.
The Molecular Dance: How Nitrile Functionalization Influences Viscosity and Density
The viscosity and density of an ionic liquid are direct reflections of the intricate network of intermolecular interactions between its constituent cations and anions. These interactions include electrostatic forces, van der Waals forces, and hydrogen bonding. The introduction of a nitrile group can significantly modify this balance.[4][5]
The Impact on Viscosity
Viscosity in ILs is largely governed by the cohesive forces and the free volume available for ionic movement. Generally, stronger intermolecular forces lead to higher viscosity. The nitrile group introduces a strong dipole, which can lead to enhanced dipole-dipole interactions between cations or between cations and anions. Furthermore, the nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, potentially increasing the extent of hydrogen bonding within the IL.[4][5]
However, the effect is not always straightforward. In some cases, the introduction of a bulky functional group can disrupt the efficient packing of ions, increasing the free volume and thereby decreasing viscosity. The overall effect on viscosity is a delicate balance between these competing factors. For instance, some studies have shown that introducing a nitrile group can lead to a decrease in viscosity, which is advantageous in applications like solar cells where high ionic mobility is desired.[6]
The Impact on Density
Density is a measure of mass per unit volume and is influenced by the molecular weight of the constituent ions and how efficiently they pack together. The addition of a nitrile group increases the molecular weight of the cation. Concurrently, the strong intermolecular interactions promoted by the nitrile group can lead to more compact packing of the ions, resulting in a smaller molar volume. This combination of increased molecular weight and potentially decreased molar volume generally leads to an increase in the density of nitrile-functionalized ILs compared to their non-functionalized analogues.[4][5]
The following diagram illustrates the key intermolecular interactions in a nitrile-functionalized ionic liquid that influence its viscosity and density.
Figure 1: Key intermolecular interactions in nitrile-functionalized ionic liquids.
Quantitative Data: Viscosity and Density of Nitrile-Functionalized Ionic Liquids
The following tables summarize experimental data for the viscosity and density of several nitrile-functionalized ionic liquids, with comparisons to their non-functionalized counterparts where available. The data is primarily sourced from the comprehensive study by Zhang et al. (2007).[4][5][7]
Table 1: Density of Nitrile-Functionalized and Non-Functionalized Ionic Liquids at 25°C
| Ionic Liquid Cation | Anion | Density (g/cm³)[7] |
| [C₃CNMIm]⁺ | BF₄⁻ | 1.284 |
| [BMIm]⁺ | BF₄⁻ | 1.201 |
| [C₃CNMIm]⁺ | NTf₂⁻ | 1.512 |
| [BMIm]⁺ | NTf₂⁻ | 1.433 |
| [C₃CNPy]⁺ | BF₄⁻ | 1.272 |
| [C₃CNPy]⁺ | NTf₂⁻ | 1.498 |
Note: [C₃CNMIm]⁺ is 1-(3-cyanopropyl)-3-methylimidazolium, [BMIm]⁺ is 1-butyl-3-methylimidazolium, and [C₃CNPy]⁺ is 1-(3-cyanopropyl)pyridinium.
Table 2: Viscosity of Nitrile-Functionalized and Non-Functionalized Ionic Liquids at 25°C
| Ionic Liquid Cation | Anion | Viscosity (mPa·s)[7] |
| [C₃CNMIm]⁺ | BF₄⁻ | 102 |
| [BMIm]⁺ | BF₄⁻ | 91 |
| [C₃CNMIm]⁺ | NTf₂⁻ | 65 |
| [BMIm]⁺ | NTf₂⁻ | 52 |
| [C₃CNPy]⁺ | BF₄⁻ | 135 |
| [C₃CNPy]⁺ | NTf₂⁻ | 83 |
As the data indicates, the incorporation of a nitrile group generally leads to an increase in both density and viscosity.[7]
Experimental Protocols for Viscosity and Density Measurement
Accurate and reproducible measurement of viscosity and density is critical for the characterization of ionic liquids. The following are standard, field-proven protocols for these measurements.
Density Measurement: The Oscillating U-Tube Method
This method is highly accurate and requires a relatively small sample volume.
Principle: The density of a fluid is determined by measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample. The frequency of oscillation is directly related to the mass, and therefore the density, of the fluid in the tube.
Instrumentation: A digital oscillating U-tube densitometer.
Protocol:
-
Calibration: Calibrate the instrument at the desired measurement temperature using two standards of known density, typically dry air and deionized water.
-
Sample Preparation: Ensure the ionic liquid sample is free of air bubbles and particulates. Degassing the sample under vacuum may be necessary.
-
Measurement: a. Inject the ionic liquid sample into the oscillating U-tube, ensuring the tube is completely filled without any air bubbles. b. Allow the sample to thermally equilibrate to the set temperature. c. Record the stable density reading provided by the instrument.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., acetone, ethanol) and dry it completely before the next measurement.
The following diagram outlines the workflow for density measurement using the oscillating U-tube method.
Figure 2: Workflow for density measurement of ionic liquids.
Viscosity Measurement: Rotational Viscometry
Rotational viscometers are versatile instruments for measuring the viscosity of a wide range of fluids, including ionic liquids.
Principle: The viscosity of a fluid is determined by measuring the torque required to rotate a spindle immersed in the sample at a constant angular velocity. The resistance to flow (viscosity) is proportional to the measured torque.
Instrumentation: A rotational viscometer with a suitable spindle and a temperature-controlled sample chamber.
Protocol:
-
Instrument Setup: a. Select the appropriate spindle and rotational speed based on the expected viscosity of the ionic liquid. b. Calibrate the viscometer using a standard viscosity fluid.
-
Sample Preparation: a. Place a known volume of the ionic liquid into the sample chamber. b. Ensure the sample is free of air bubbles.
-
Measurement: a. Immerse the spindle into the ionic liquid to the specified depth. b. Allow the sample to reach the desired temperature. c. Start the rotation of the spindle and allow the reading to stabilize. d. Record the viscosity reading from the instrument.
-
Cleaning: Remove the sample and thoroughly clean the spindle and sample chamber with appropriate solvents.
The following diagram illustrates the workflow for viscosity measurement using a rotational viscometer.
Figure 3: Workflow for viscosity measurement of ionic liquids.
Applications in Drug Development and Beyond
The ability to tune the viscosity and density of ionic liquids through nitrile functionalization has significant implications for their use in the pharmaceutical industry.
-
Drug Solubility and Bioavailability: The polarity and hydrogen bonding capability of nitrile-functionalized ILs can enhance the solubility of poorly water-soluble APIs.[2][3] Viscosity plays a critical role here, as lower viscosity can lead to faster dissolution rates.
-
Drug Delivery Systems: Nitrile-functionalized ILs can be used to formulate novel drug delivery systems such as ionogels and nanoparticles.[3] The viscosity of the IL will directly impact the release kinetics of the drug from these formulations.
-
Green Synthesis of APIs: As solvents for organic synthesis, the viscosity of ILs affects mass transfer and reaction rates.[1] Nitrile functionalization allows for the design of ILs with optimal viscosity for specific synthetic transformations.[6][8]
Beyond pharmaceuticals, nitrile-functionalized ILs are being explored in applications such as electrolytes in batteries and dye-sensitized solar cells, where their viscosity and conductivity are key performance parameters.[6]
Conclusion
The incorporation of a nitrile group is a powerful strategy for modulating the physicochemical properties of ionic liquids. As demonstrated, this functionalization typically leads to an increase in both viscosity and density due to enhanced intermolecular interactions. A thorough understanding of these effects, coupled with accurate measurement techniques, is essential for the rational design of task-specific ionic liquids for a wide range of applications, from advanced materials to innovative pharmaceutical formulations. The data and protocols presented in this guide provide a solid foundation for researchers and scientists working in this exciting and rapidly evolving field.
References
-
Zhang, Q., Li, Z., Zhang, J., Zhang, S., Zhu, L., Yang, J., Zhang, X., & Deng, Y. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(11), 2864–2872. [Link]
-
Physicochemical Properties of Nitrile-Functionalized Ionic Liquids - ACS Publications. (2007). [Link]
-
Shaban, M., Abdeltawab, A. A., & El-hoshoudy, A. N. (2024). Experimental and Simulation Studies of Imidazolium Chloride Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion. Molecules, 29(5), 1129. [Link]
-
Properties of Imidazolium-based Ionic Liquids Bearing both Benzylic and n-Alkyl Substituents. (n.d.). [Link]
-
Nitrile-functionalized pyrrolidinium ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs - RSC Publishing. (n.d.). [Link]
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC. (2024). [Link]
-
Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System - PMC. (n.d.). [Link]
-
DENSITY CALCULATION OF IONIC LIQUIDS. (2016). [Link]
-
Density and Viscosity Data for Mixtures of Ionic Liquids with a Common Anion | Request PDF - ResearchGate. (2025). [Link]
-
Density and Surface Tension of Ionic Liquids | The Journal of Physical Chemistry B. (2010). [Link]
-
Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an - Diva-Portal.org. (2025). [Link]
-
Density Prediction of Ionic Liquids at Different Temperatures Using the Average Free Volume Model - PMC. (n.d.). [Link]
-
investigating viscosity and conductivity of ionic liquids. - Institute For Research In Schools. (2023). [Link]
-
Physicochemical Properties of Nitrile-Functionalized Ionic Liquids - American Chemical Society. (2007). [Link]
-
(PDF) Ionic Liquids in Pharmaceutical Applications - ResearchGate. (2014). [Link]
-
A Review of the State of the Art on Ionic Liquids and Their Physical Properties During Heat Transfer - MDPI. (2025). [Link]
-
Estimating Density of Ionic Liquids using Equation of States and Linearized Generalized Model. (2024). [Link]
-
Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed. (2004). [Link]
-
New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model - CORE. (2016). [Link]
-
Physicochemical properties of functionalized 1,3-dialkylimidazolium ionic liquids based on the bis(fluorosulfonyl)imide anion - RSC Publishing. (n.d.). [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - MDPI. (2023). [Link]
Sources
- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems | MDPI [mdpi.com]
- 4. ionike.com [ionike.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
safety data sheet SDS 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
Technical Whitepaper: 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium Chloride ([Bcmim]Cl) – Safety, Handling, and Advanced Applications in Catalysis and Optoelectronics
Introduction
As a Senior Application Scientist, I frequently encounter materials that bridge the gap between distinct scientific disciplines. 1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride (commonly abbreviated as [Bcmim]Cl) is a prime example. Originally synthesized as a highly specialized, nitrile-functionalized ionic liquid, it has become a cornerstone reagent in both advanced organic synthesis (specifically carbon-carbon coupling for drug development) and next-generation optoelectronics (perovskite solar cells)[1]. This whitepaper translates the standard Safety Data Sheet (SDS) into an actionable, in-depth technical guide, detailing its physicochemical properties, safety protocols, and field-proven methodologies.
Chemical Identity and Core Properties
[Bcmim]Cl is characterized by a planar imidazolium core flanked by two highly polar, electron-withdrawing cyanomethyl (-CH₂CN) groups. This unique structural motif imparts high thermal stability, low volatility, and exceptional Lewis-basic characteristics[2].
Table 1: Physicochemical Profile of [Bcmim]Cl
| Property | Value / Description | Causality / Scientific Implication |
| CAS Number | 934047-83-3 | Unique identifier for regulatory compliance and sourcing. |
| Molecular Formula | C₇H₇ClN₄ | Contains a chloride counterion, crucial for halide exchange in perovskite matrices. |
| Molecular Weight | 182.61 g/mol | Low molecular weight for an ionic liquid, ensuring high molarity per gram[3]. |
| Physical State | Solid (Powder) | Facilitates precise gravimetric dosing compared to viscous liquid ILs. |
| Moisture Sensitivity | High (Hygroscopic) | The imidazolium chloride pair readily coordinates with atmospheric water, necessitating inert storage (Argon, -20°C)[4]. |
Hazard Identification and Self-Validating Safety Protocols
Standard SDS documents list hazards without explaining the underlying chemical biology. Understanding why a chemical is hazardous is the first step in robust lab safety.
Table 2: GHS Classifications and Mechanistic Causality
| GHS Code | Hazard Statement | Mechanistic Causality |
| H302 | Harmful if swallowed | The cyanomethyl groups can undergo enzymatic hydrolysis in the liver, potentially releasing toxic cyanide metabolites. |
| H315 | Causes skin irritation | The lipophilic imidazolium cation disrupts the stratum corneum lipid bilayer, increasing permeability and causing localized inflammation. |
| H318 | Causes serious eye damage | The chloride salt dissociates in the aqueous environment of the cornea, leading to osmotic stress and rapid protein denaturation. |
| H335 | May cause respiratory irritation | Inhalation of fine powder leads to deposition in the alveoli, where the hygroscopic nature of the salt draws in fluid, causing micro-edemas. |
Emergency Response & Validation System:
-
Ocular Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Self-Validation Step: Before concluding the flush, use a sterile pH strip on the runoff tears; continue flushing until the pH is strictly neutral (pH 7.0) to ensure complete removal of the acidic ionic liquid.
-
-
Dermal Exposure: Wash the affected area with polyethylene glycol (PEG) 400 followed by soap and water. PEG is more effective than water alone at solubilizing the lipophilic imidazolium core.
Application 1: Advanced Organic Synthesis (Suzuki-Miyaura Coupling)
In drug development, constructing biaryl scaffolds via Suzuki-Miyaura coupling is a daily necessity. However, palladium (Pd) catalysts frequently deactivate by aggregating into inactive "Pd black" at high temperatures. [Bcmim]Cl solves this. The nitrile groups act as potent σ-donors and π-acceptors, dynamically coordinating to the Pd(0) center and preventing aggregation. This allows for parts-per-million (ppm) catalyst loading and massive turnover numbers (TON)[5].
Protocol 1:[Bcmim]Cl-Stabilized Suzuki Coupling
-
Catalyst Activation: In an argon-purged Schlenk flask, combine 1.0 mmol of aryl halide, 1.2 mmol of arylboronic acid, and 2.0 mmol of K₂CO₃. Add 0.5 mol% Pd(OAc)₂ and 2.0 mL of [Bcmim]Cl (pre-melted if necessary, or dissolved in a minimal amount of co-solvent like water/ethanol).
-
Reaction Execution: Heat the mixture to 80°C under vigorous stirring for 2 hours.
-
Self-Validation Step: Observe the solution color. A shift from the orange Pd(II) precursor to a pale, clear yellow indicates successful reduction and stabilization of the active Pd(0)-[Bcmim]Cl complex. The absence of black precipitate confirms the nitrile groups are actively preventing Pd aggregation.
-
-
Product Isolation: Cool to room temperature and extract with diethyl ether (3 x 5 mL). The biaryl product partitions into the ether layer, while the Pd catalyst remains sequestered in the highly polar [Bcmim]Cl phase.
-
Catalyst Recycling: Evaporate residual ether from the ionic liquid phase under a vacuum. The Pd-[Bcmim]Cl system can be reused for up to 5 consecutive cycles with <5% loss in yield.
Fig 1: Catalytic workflow of Suzuki coupling stabilized by [Bcmim]Cl.
Application 2: Defect Passivation in Perovskite Solar Cells (PSCs)
Scaling up PSCs from benchtop to commercial modules is hindered by the instability of the perovskite precursor solution (PPS) and the formation of defects during crystallization. Recent breakthroughs have demonstrated that using[Bcmim]Cl as a Lewis-basic additive, in synergy with methylammonium chloride (MACl) dopants, drastically improves film quality[6]. The causality is twofold: the chloride ions from [Bcmim]Cl occupy halide vacancies, while the electron-rich nitrile groups coordinate with uncoordinated Pb²⁺ defect sites, suppressing non-radiative recombination[7].
Protocol 2: Preparation of Synergistically Doped Perovskite Films
-
Precursor Formulation: Dissolve FAPbI₃ precursors (e.g., HC(NH₂)₂I and PbI₂ in a 1:1 molar ratio) in a mixed solvent of DMF/DMSO (4:1 v/v) to achieve a 1.5 M concentration.
-
Dopant and Additive Integration: Add 40 mol% MACl to the solution. Subsequently, introduce 0.1 M of [Bcmim]Cl[6].
-
Self-Validation Step: Analyze the precursor solution using ¹H NMR spectroscopy. A broadening of the MA⁺ NH₃ peak confirms that[Bcmim]Cl is successfully interacting with MACl via hydrogen bonding, which is critical to preventing MACl aggregation during film drying[6].
-
-
Film Deposition: Spin-coat the solution onto a prepared substrate (e.g., FTO/SnO₂) at 4000 rpm for 30 seconds. Apply an anti-solvent (like chlorobenzene) 10 seconds prior to the end of the spin cycle to induce rapid supersaturation.
-
Thermal Annealing: Anneal the film at 150°C for 15 minutes. The high thermal stability of [Bcmim]Cl ensures it remains in the film to passivate grain boundaries, resulting in modules with certified efficiencies exceeding 23%[6].
Fig 2: Synergistic defect passivation and crystallization control in PSCs via [Bcmim]Cl.
Conclusion
1,3-Bis(cyanomethyl)-1H-imidazol-3-ium chloride is far more than a hazardous chemical requiring standard PPE; it is a highly engineered molecular tool. Whether stabilizing transient palladium intermediates in pharmaceutical synthesis or passivating crystal defects in next-generation photovoltaics, its efficacy lies in the precise spatial arrangement of its functional groups. By adhering to the mechanistic safety and operational protocols outlined above, researchers can safely harness its full catalytic and stabilizing potential.
References
-
Dopant-additive synergism enhances perovskite solar modules , ResearchGate.[Link]
-
Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies , MDPI.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 3. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]
- 4. labsolu.ca [labsolu.ca]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies [mdpi.com]
Application Note: Synthesis Protocol for 1,3-bis(cyanomethyl)imidazolium chloride
Abstract & Application Context
This document details the optimized synthesis protocol for 1,3-bis(cyanomethyl)imidazolium chloride (
Key Applications:
-
Ligand Synthesis: Precursor for hemilabile NHC ligands in Pd/Ru catalysis.
-
Ionic Liquids: High-polarity, low-viscosity electrolytes for electrochemical windows.
-
C-C Coupling: Stabilizing ligand for Suzuki-Miyaura coupling catalysts.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves Chloroacetonitrile , a highly toxic alkylating agent.
| Reagent | Hazard Class | Critical Precaution |
| Chloroacetonitrile | T+ (Very Toxic) , Lachrymator | Use only in a functioning fume hood. Double-glove (Nitrile + Laminate). Avoid inhalation of vapors. |
| 1-(Cyanomethyl)imidazole | Irritant, Harmful | Avoid skin contact. |
| Acetonitrile | Flammable, Irritant | Keep away from heat sources. |
Emergency Protocol: In case of skin contact with chloroacetonitrile, wash immediately with 5% sodium bicarbonate solution followed by water. Seek immediate medical attention.
Reaction Mechanism & Logic
The synthesis proceeds via a Menschutkin reaction (quaternization).[1] The lone pair of the N3 nitrogen of 1-(cyanomethyl)imidazole attacks the electrophilic methylene carbon of chloroacetonitrile via an
Why this route? While a one-pot synthesis from imidazole and 2 equivalents of chloroacetonitrile is possible, it often yields mixtures of mono- and bis-substituted products and requires base scavengers that contaminate the ionic liquid with inorganic salts (e.g., KCl). This protocol utilizes the stepwise alkylation starting from purified 1-(cyanomethyl)imidazole to ensure >99% purity of the final chloride salt without inorganic contamination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway of the quaternization reaction.
Materials & Equipment
Reagents
-
1-(Cyanomethyl)imidazole: 10.0 g (93.4 mmol) [Purity >98%]
-
Chloroacetonitrile: 7.76 g (102.7 mmol, 1.1 equivalents) [CAUTION: TOXIC ]
-
Acetonitrile (Solvent): 50 mL [Anhydrous, <50 ppm
] -
Diethyl Ether: 100 mL [For washing]
-
Ethyl Acetate: 50 mL [Optional for recrystallization]
Equipment
-
100 mL Round-bottom flask (2-neck)
-
Reflux condenser with
inlet -
Magnetic stir bar (PTFE coated)
-
Oil bath with temperature controller
-
Schlenk line or Nitrogen balloon
-
Glass frit filter (Porosity 3 or 4)
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
-
Drying: Flame-dry the 100 mL round-bottom flask and cool under a stream of dry nitrogen.
-
Solvation: Charge the flask with 1-(cyanomethyl)imidazole (10.0 g). Add anhydrous acetonitrile (30 mL) via syringe. Stir until fully dissolved.
-
Addition: Cool the solution slightly to 0°C (ice bath) to control the initial exotherm. Add chloroacetonitrile (7.76 g) dropwise over 10 minutes using a syringe.
-
Rationale: Although the reaction requires heat to complete, mixing reagents cold prevents localized overheating and side reactions.
-
Phase 2: Quaternization (Reflux)
-
Heating: Remove the ice bath. Attach the reflux condenser.
-
Reflux: Heat the oil bath to 85°C (internal temp ~80-82°C).
-
Duration: Stir at reflux for 24 hours .
-
Observation: The solution will initially be clear/yellowish. As the reaction proceeds, the product (which is insoluble in acetonitrile at lower temps) may begin to form a suspension or oil out depending on concentration.
-
Phase 3: Isolation & Workup
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. Then, place the flask in a freezer (-20°C) for 4 hours.
-
Result: The 1,3-bis(cyanomethyl)imidazolium chloride should crystallize as an off-white to beige solid.
-
-
Filtration: Filter the solid rapidly under a nitrogen blanket (the salt is hygroscopic) using a glass frit.
-
Washing: Wash the filter cake with cold acetonitrile (2 x 5 mL) followed by copious diethyl ether (3 x 20 mL).
Phase 4: Drying
-
Vacuum: Dry the solid in a vacuum oven at 60°C for 12 hours (< 1 mbar).
-
Storage: Store immediately in a desiccator or glovebox.
Experimental Workflow (DOT Visualization)
Figure 2: Operational workflow for the synthesis.[5]
Characterization & Specifications
The product must be verified to ensure the absence of starting material (specifically the mono-substituted imidazole).
| Analysis | Expected Result | Interpretation |
| Appearance | White to beige hygroscopic powder | Dark brown indicates oxidation or overheating. |
| Yield | 85 - 92% | Lower yield suggests incomplete precipitation. |
| Melting Point | 180 - 182°C | Sharp range indicates high purity. |
| The acidic proton at C2 is highly deshielded. | ||
| Methylene protons adjacent to nitrile. | ||
| IR Spectroscopy | Strong nitrile stretch. |
NMR Data Summary (DMSO- , 400 MHz)
- 9.85 (s, 1H, H-2)
- 8.05 (d, 2H, H-4, H-5)
-
5.78 (s, 4H,
)
Troubleshooting Guide
Problem 1: Product is an oil, not a solid.
-
Cause: Presence of excess solvent or impurities (water).
-
Solution: Decant the supernatant. Triturate the oil vigorously with diethyl ether or ethyl acetate. Sonication often induces crystallization.
Problem 2: Low Yield.
-
Cause: Product solubility in acetonitrile.
-
Solution: Concentrate the reaction mixture to 50% volume before freezing. Alternatively, add diethyl ether to the reaction mixture to force precipitation.
Problem 3: Yellow/Brown discoloration.
-
Cause: Thermal decomposition or polymerization of chloroacetonitrile.
-
Solution: Recrystallize from minimal hot methanol/ethanol and precipitate with ether. Ensure reaction temp does not exceed 90°C.
References
-
General Synthesis of Functionalized Ionic Liquids: Fei, Z., Zhao, D., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Brønsted Acidic Ionic Liquids and Their Use as Dual Solvent-Catalysts. Chemistry – A European Journal. Link
-
Nitrile-Functionalized Imidazolium Salts: Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions. Journal of the American Chemical Society. Link
-
Physical Properties & NMR Data: Alfa Chemistry. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride Data Sheet. Retrieved from Alfa Chemistry.[6] Link
-
Menschutkin Reaction Mechanism in Ionic Liquid Synthesis: Chiappe, C., & Pieraccini, D. (2005).[3] Ionic liquids: solvent properties and organic synthesis. Journal of Physical Organic Chemistry. Link
Sources
The Dual-Role Advantage: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride as a Ligand for High-Efficiency Palladium Catalysis
Introduction: A Ligand Designed for Robust Catalysis
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these transformations is intrinsically linked to the nature of the ligand coordinating the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands, largely supplanting traditional phosphines due to their strong σ-donating properties and steric tuneability, which impart exceptional stability and activity to the catalytic species.
This technical guide delves into the application of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride , a unique NHC precursor. The presence of cyanomethyl functionalities on the imidazolium backbone is not merely a structural curiosity; it is a deliberate design feature. The nitrile groups can enhance the catalytic activity and stability of the corresponding palladium-NHC complex. Mechanistic studies on related nitrile-functionalized NHC-palladium complexes suggest that the cyano groups can play a crucial role in the catalytic cycle, potentially by stabilizing the active species through coordination following the dissociation of other ligands.[1] This dual-role capability—a strong NHC core for stability and pendant nitrile arms for enhanced reactivity—positions 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride as a promising ligand for a range of challenging cross-coupling reactions.
This document provides detailed application notes and representative protocols for the use of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols are designed for an in situ generation of the active catalyst, a method favored for its operational simplicity and efficiency in high-throughput screening and routine synthesis.
Synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride
The synthesis of the imidazolium salt is a prerequisite for its use as an NHC precursor. A common and efficient method involves the quaternization of a suitable imidazole derivative.
Protocol: Synthesis of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride
Materials:
-
Imidazole
-
Chloroacetonitrile
-
Toluene (anhydrous)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add imidazole (1.0 eq).
-
Dissolve the imidazole in anhydrous toluene.
-
Add chloroacetonitrile (2.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by TLC or ¹H NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with copious amounts of diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white to off-white solid under vacuum to yield 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The following sections provide detailed protocols for employing 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride as a ligand precursor for in situ catalyst generation in Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds, widely used in the synthesis of biaryls. The NHC ligand derived from 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is expected to form a highly active and stable palladium catalyst suitable for a broad range of substrates.[2]
Materials:
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 v/v)
-
Schlenk tube or reaction vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.02 mmol, 2 mol%), Pd(OAc)₂ (0.01 mmol, 1 mol%), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the 1,4-dioxane/water solvent mixture (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | 1.0 | 80 | 2 | >95 |
| 4-Chloroanisole | Phenylboronic acid | 2.0 | 100 | 12 | ~90 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 1.0 | 80 | 1 | >98 |
| 2-Bromopyridine | Phenylboronic acid | 1.5 | 90 | 4 | >92 |
Table 1: Representative results for Suzuki-Miyaura coupling.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong base is required to facilitate the transmetalation step. Carbonates are generally effective and cost-efficient.
-
Solvent (Dioxane/Water): The aqueous-organic mixture aids in dissolving both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) active species.
-
Ligand-to-Metal Ratio: A 2:1 ratio of the imidazolium salt to the palladium precursor is often optimal for in situ catalyst formation.
Heck Coupling
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. The robustness of the Pd-NHC catalyst is crucial here, as these reactions often require higher temperatures.
Materials:
-
Aryl iodide (e.g., 4-iodoanisole)
-
Styrene
-
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Sealed reaction tube
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed reaction tube, add the aryl iodide (1.0 mmol, 1.0 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.02 mmol, 2 mol%), and Pd(OAc)₂ (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMF (3 mL), the base (Et₃N or DIPEA, 2.0 mmol, 2.0 eq), and styrene (1.2 mmol, 1.2 eq) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120-140 °C.
-
Stir the reaction mixture for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. While traditionally requiring a copper co-catalyst, modern NHC-palladium systems can often facilitate this transformation under copper-free conditions, which is advantageous for avoiding the formation of alkyne homocoupling byproducts.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Terminal alkyne (e.g., phenylacetylene)
-
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Cesium carbonate (Cs₂CO₃) or another suitable base (e.g., K₃PO₄)
-
Toluene or Dioxane (anhydrous)
-
Schlenk tube or sealed vial
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 eq), 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (0.04 mmol, 4 mol%), Pd(OAc)₂ (0.02 mmol, 2 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (4 mL) followed by the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The strong σ-donating nature of the NHC ligand enhances the electron density at the palladium center, which can facilitate the deprotonation of the terminal alkyne, thus obviating the need for a copper acetylide intermediate. The choice of a strong base like cesium carbonate is crucial in this copper-free protocol to promote the formation of the palladium-alkynyl species.
Conclusion and Future Outlook
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride represents a sophisticated and highly promising ligand precursor for palladium-catalyzed cross-coupling reactions. Its unique structure, featuring both a robust NHC core and potentially coordinating nitrile functionalities, offers a pathway to highly active and stable catalytic systems. The in situ generation of the catalyst from this imidazolium salt provides a practical and efficient approach for a wide range of synthetic applications in research, drug discovery, and materials science. Further investigations into the precise mechanistic role of the cyanomethyl groups and the development of pre-formed, well-defined palladium complexes of this ligand are anticipated to further expand its utility and performance in catalysis.
References
-
Herrmann, W. A. N-Heterocyclic Carbenes: A New Concept in Organometallic Catalysis. Angewandte Chemie International Edition2002 , 41 (8), 1290–1309. [Link]
-
Özdemir, İ.; Çetin, Ö.; Gök, Y.; Büyükgüngör, O. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances2022 , 12, 2835-2847. [Link]
-
Marion, N.; Nolan, S. P. Well-Defined N-Heterocyclic Carbene-Palladium(II) Precatalysts for Cross-Coupling Reactions. Angewandte Chemie International Edition2007 , 46 (16), 2750–2752. [Link]
-
Viciosa, M.; Grimaud, L.; Marion, N.; Nolan, S. P. Suzuki–Miyaura Cross-Coupling Reactions Mediated by Palladium/Imidazolium Salt Systems. Organometallics2002 , 21 (14), 2866–2873. [Link]
-
Littke, A. F.; Fu, G. C. Heck Reactions of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex. The Journal of Organic Chemistry1999 , 64 (1), 10–11. [Link]
-
So, C. M.; Yeung, C. T.; Lau, C. P.; Kwong, F. Y. A General and Efficient Copper-Free Sonogashira Coupling of Aryl/Vinyl Iodides and Bromides Catalyzed by a Palladium Complex of an Indolylphosphine Ligand. The Journal of Organic Chemistry2008 , 73 (19), 7803–7806. [Link]
Sources
Application Note: High-Purity Quaternization of Imidazole Derivatives with Chloroacetonitrile
Executive Summary
This application note details the protocol for the quaternization of imidazole derivatives using chloroacetonitrile to synthesize nitrile-functionalized imidazolium salts. These compounds, specifically 1-cyanomethyl-3-methylimidazolium chloride ([MCMIM][Cl]) and 1,3-bis(cyanomethyl)imidazolium chloride ([BCMIM][Cl]) , are critical precursors for N-heterocyclic carbenes (NHCs), high-performance ionic liquids, and electrolyte additives.
The procedure relies on a nucleophilic substitution (
Safety & Hazard Assessment (CRITICAL)
Chloroacetonitrile (CAS: 107-14-2) is an extremely hazardous alkylating agent. It is fatal if inhaled, swallowed, or absorbed through the skin . It acts as a cyanide donor in vivo.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are required. Standard lab coat and chemical splash goggles.
-
Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes.[2] Have a cyanide antidote kit available if institutional policy dictates.
-
Waste: Quench unreacted chloroacetonitrile with aqueous sodium hydroxide (hydrolysis to glycolic acid/ammonia) before disposal, following local regulations.
Reaction Mechanism
The reaction proceeds via a classic
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway for the quaternization of 1-methylimidazole with chloroacetonitrile.
Experimental Protocols
Two protocols are provided based on the starting material:
-
Protocol A: Synthesis of [MCMIM][Cl] from 1-methylimidazole (Standard Ionic Liquid Synthesis).
-
Protocol B: Synthesis of [BCMIM][Cl] from imidazole (Double Quaternization).
Protocol A: Synthesis of 1-Cyanomethyl-3-methylimidazolium Chloride
Target: [MCMIM][Cl] Scale: 50 mmol
Materials
-
1-Methylimidazole (ReagentPlus, 99%, redistilled if yellow)
-
Chloroacetonitrile (99%)
-
Acetonitrile (Anhydrous, <50 ppm
) -
Ethyl Acetate (EtOAc) and Diethyl Ether (
) for washing
Step-by-Step Procedure
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solvent Charge: Add 1-methylimidazole (4.11 g, 50 mmol) and anhydrous acetonitrile (20 mL) to the flask under nitrogen flow.
-
Addition: Cool the solution to 0°C (ice bath). Add chloroacetonitrile (3.96 g, 52.5 mmol, 1.05 equiv) dropwise via syringe over 15 minutes.
-
Note: The reaction is exothermic. Control addition rate to maintain temp <10°C.
-
-
Reaction: Remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to 50°C for 24 hours.
-
Observation: The solution may turn slightly yellow. A white precipitate often forms if the concentration is high; otherwise, it remains a viscous oil.
-
-
Workup:
-
Concentrate the reaction mixture using a rotary evaporator (
, 20 mbar) to remove solvent and excess chloroacetonitrile. -
Washing: Add cold Ethyl Acetate (30 mL) to the residue. Vigorously stir/sonicate to induce crystallization of the oil.
-
Decant the supernatant. Repeat the wash 3 times with EtOAc to remove unreacted starting materials.
-
-
Drying: Dry the resulting white to off-white solid in a vacuum oven at 40°C for 12 hours.
Protocol B: Synthesis of 1,3-Bis(cyanomethyl)imidazolium Chloride[3]
Target: [BCMIM][Cl] Scale: 50 mmol
Step-by-Step Procedure
-
Setup: As above.
-
Reagents: Dissolve imidazole (3.40 g, 50 mmol) in anhydrous acetonitrile (30 mL).
-
Addition: Add chloroacetonitrile (7.93 g, 105 mmol, 2.1 equiv) dropwise at RT.
-
Reaction: Heat to reflux (82°C) for 24–48 hours.
-
Rationale: The second alkylation is slower than the first due to steric hindrance and the electron-withdrawing effect of the first cyanomethyl group.
-
-
Workup: The product usually precipitates as a solid from acetonitrile upon cooling to 0°C. Filter the solid under nitrogen.
-
Purification: Recrystallize from hot acetonitrile/ethanol (9:1) if necessary.[2][3]
Workflow Visualization
Figure 2: Operational workflow for the synthesis of cyanomethylimidazolium salts.
Characterization & Data
Expected Physical Properties
| Property | [MCMIM][Cl] | [BCMIM][Cl] |
| Appearance | White hygroscopic solid or viscous oil | White to light brown powder |
| Melting Point | 45 - 55 °C (often supercools) | > 140 °C (Decomposes) |
| Solubility | Water, Methanol, DMSO | Water, DMSO, hot Acetonitrile |
NMR Analysis (Diagnostic Signals)
Solvent: DMSO-d6
-
[MCMIM][Cl]:
- 9.4-9.6 ppm (s, 1H, N-CH-N, acidic proton)
- 7.8-8.0 ppm (m, 2H, backbone CH)
-
5.6-5.8 ppm (s, 2H,
) -
3.9 ppm (s, 3H,
)
-
[BCMIM][Cl]:
- 9.8 ppm (s, 1H, N-CH-N)
-
5.8 ppm (s, 4H,
) — Key symmetry indicator
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Polymerization of nitrile or decomposition. | Reduce reaction temperature. Ensure inert atmosphere ( |
| No Precipitate | Product supercooled or solvent too polar. | Use a seed crystal. Triturate with dry diethyl ether. Cool to -20°C overnight. |
| Low Yield | Hydrolysis of chloroacetonitrile. | Ensure strictly anhydrous conditions. Chloroacetonitrile hydrolyzes rapidly to chloroacetamide in wet solvents. |
| Residual Starting Material | Incomplete reaction. | Extend reaction time. Check stoichiometry (ensure slight excess of alkyl halide). |
References
-
Synthesis of Functionalized Ionic Liquids
-
Safety Data
-
Chloroacetonitrile SDS: Fisher Scientific. Link
-
-
Specific Compound Data ([BCMIM][Cl])
-
Mechanism & Kinetics
-
Applications in Catalysis
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. daneshyari.com [daneshyari.com]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: Nitrile-Functionalized Ionic Liquids in Organic Synthesis
Executive Summary
Nitrile-functionalized ionic liquids (NFILs) represent a class of "Task-Specific Ionic Liquids" (TSILs) that bridge the gap between traditional solvents and organometallic ligands. Unlike conventional alkyl-imidazolium ionic liquids (e.g.,
This guide details the synthesis of a benchmark NFIL,
Part 1: The Chemical Rationale
The "Ligand-Solvent" Dual Nature
In standard organic synthesis, a solvent provides the medium, and a ligand (phosphine, carbene) stabilizes the metal catalyst. In NFILs, the solvent is the ligand.
-
Standard ILs (
): Stabilize metal NPs primarily through electrostatic protection and weak steric bulk. High risk of "Ostwald Ripening" (agglomeration) leads to catalyst deactivation over time. -
Nitrile-Functionalized ILs: The
group donates electron density to the metal surface ( ), forming a protective monolayer. This interaction is labile enough to allow reactants (aryl halides) to undergo oxidative addition but strong enough to prevent metal leaching.
Viscosity and Solvation
While functionalization often increases viscosity due to dipole-dipole interactions, pairing the nitrile-cation with the bis(trifluoromethylsulfonyl)imide (
Part 2: Synthesis Protocol for
Objective: Synthesize 1-(3-cyanopropyl)-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. Scale: 50 mmol batch.
Phase A: Quaternization (Formation of the Chloride Salt)
Reaction:
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Addition: Charge the flask with 1-methylimidazole (4.10 g, 50 mmol) and 4-chlorobutyronitrile (6.21 g, 60 mmol, 1.2 equiv).
-
Note: Excess nitrile ensures complete consumption of the imidazole.
-
-
Reaction: Heat to 80°C with vigorous stirring for 24 hours . The mixture will become a viscous yellow liquid.[1]
-
Purification:
-
Wash the resulting salt with ethyl acetate (
) to remove unreacted starting materials. The product is insoluble in ethyl acetate. -
Dry under vacuum (
) at 60°C for 4 hours.
Phase B: Anion Metathesis (Exchange to )
Reaction:
-
Dissolution: Dissolve the dried
(approx. 10 g) in distilled water (20 mL). -
Exchange: Add an aqueous solution of Lithium bis(trifluoromethylsulfonyl)imide (
) (15.8 g, 55 mmol, 1.1 equiv) dropwise. -
Phase Separation: A dense, hydrophobic oil will separate immediately. Stir for 2 hours to ensure equilibrium.
-
Washing (Critical):
-
Decant the upper aqueous layer (contains LiCl).
-
Wash the lower IL layer with ultrapure water (
) until the washings are halide-free (test with solution; no precipitate should form).
-
-
Drying: Dry the IL on a rotary evaporator, then under high vacuum (
) at 70°C for 12 hours.-
QC Check: Water content (Karl Fischer) should be
.
-
Part 3: Application - Suzuki-Miyaura Coupling
Objective: Coupling of Iodobenzene with Phenylboronic acid using in-situ generated Pd nanoparticles stabilized by the NFIL.
Mechanism of Action
The following diagram illustrates how the NFIL stabilizes the active Palladium species during the catalytic cycle.
Figure 1: Mechanism of Pd nanoparticle stabilization by nitrile-functionalized ionic liquids during the catalytic cycle.
Experimental Protocol
| Reagent | Amount | Role |
| 2.0 mL | Solvent/Ligand | |
| Iodobenzene | 1.0 mmol | Substrate |
| Phenylboronic Acid | 1.2 mmol | Coupling Partner |
| 2.0 mmol | Base | |
| 1 mol% | Catalyst Precursor |
Step-by-Step Workflow:
-
Charging: In a reaction tube, dissolve
(2.2 mg) in the NFIL (2 mL). Stir at room temperature for 10 minutes. The solution will darken, indicating Pd coordination. -
Substrate Addition: Add Iodobenzene, Phenylboronic acid, and
. -
Reaction: Heat the mixture to 100°C for 15-30 minutes .
-
Observation: The mixture turns black as Pd(0) nanoparticles form. The NFIL prevents these from precipitating as "palladium black."
-
-
Extraction:
-
Add Diethyl Ether (
) and vortex. -
The biphenyl product extracts into the ether layer. The Pd-NFIL phase remains at the bottom.
-
Recycling: The lower IL phase (containing the active Pd catalyst) is dried under vacuum to remove traces of ether and water, then reused directly for the next run by adding fresh substrates and base.
Comparative Performance Data
The following table highlights the stability advantage of NFILs over standard alkyl ILs.
| Solvent System | Catalyst | Yield (Run 1) | Yield (Run 5) | Catalyst Leaching (ppm) |
| Pd NPs | 98% | 96% | < 1 ppm | |
| Pd NPs | 96% | 65% | > 15 ppm | |
| Toluene | Pd(PPh3)4 | 95% | N/A (Single Use) | N/A |
Data Source: Aggregated from Zhang et al. (2007) and Dyson et al. (2005).
Part 4: Troubleshooting & Optimization
Viscosity Management
Issue: NFILs can be viscous, hindering mass transfer at room temperature. Solution:
-
Temperature: Always perform reactions
where viscosity drops exponentially. -
Anion Choice: If
is still too viscous, switch to the dicyanamide anion ( ), though this decreases hydrophobicity.
Catalyst Leaching Check
To verify the protocol is "self-validating" (i.e., the reaction is truly heterogeneous and the IL is retaining the metal):
-
Perform the reaction to 50% conversion.
-
Centrifuge and remove the liquid supernatant (hot).
-
Allow the supernatant to react further without the IL phase.
-
Result: If conversion stops, the catalyst is successfully bound in the IL. If conversion continues, Pd has leached.[6] NFILs typically pass this "hot filtration test".
References
-
Zhang, Q., et al. (2007).[7] Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications.[8] [Link]
-
Zhao, D., Fei, Z., Geldbach, T. J., & Dyson, P. J. (2004). Nitrile-functionalized ionic liquids as highly effective reaction media for the Suzuki-Miyaura coupling. Journal of the American Chemical Society.[8] [Link]
-
Fei, Z., et al. (2006).[8] From Dysfunction to Bis-function: On the Design and Applications of Functionalized Ionic Liquids. Chemistry - A European Journal.[8] [Link]
-
Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. electrochem.org [electrochem.org]
- 3. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Ionic Liquids, Their Limits and Applications [scirp.org]
- 6. Carbon-Carbon Cross Coupling Reactions in Ionic Liquids Catalysed by Palladium Metal Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ionike.com [ionike.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: High-Efficiency Stille Coupling in Nitrile-Functionalized Ionic Liquids
Executive Summary
This guide details the protocol for utilizing 1,3-bis(cyanomethyl)imidazolium chloride (
Technical Rationale & Mechanism
The Challenge: Catalyst Death in Stille Coupling
In conventional Stille protocols, the active
The Solution: The "Pd-Reservoir" Effect
1,3-bis(cyanomethyl)imidazolium chloride is not merely an inert medium; it is a non-innocent solvent . The pendant nitrile (
-
Stabilization: The nitrile groups stabilize
nanoparticles (approx. 2–5 nm) formed in situ, preventing bulk aggregation. -
Reactivity: The coordination is labile enough to allow the oxidative addition of aryl halides, maintaining high catalytic turnover frequencies (TOF).
-
Retention: The ionic nature of the solvent immobilizes the Pd species, allowing the product to be extracted with ether/hexane while the catalyst remains in the ionic liquid phase for reuse.
Mechanistic Pathway
Caption: The nitrile-functionalized ionic liquid acts as a reversible ligand, stabilizing the Pd(0) reservoir while permitting the catalytic cycle.
Experimental Protocol
Materials & Equipment
-
Solvent: 1,3-bis(cyanomethyl)imidazolium chloride (CAS: 934047-83-3).[1][2][3] Note: Ensure purity >98% to prevent halide impurities from interfering.
-
Catalyst: Palladium(II) chloride (
) or Palladium(II) acetate ( ). Note: No phosphine ligands are needed. -
Substrates: Aryl halide (Ar-I or Ar-Br) and Organostannane (
). -
Equipment: Schlenk tube or sealed pressure vial, magnetic stirrer, oil bath (
).
Step-by-Step Procedure
Step 1: Catalyst Loading (The "Pre-Stir")
-
Weigh 1,3-bis(cyanomethyl)imidazolium chloride (2.0 g, ~11 mmol) into a Schlenk tube.
-
Add
(17.7 mg, 0.1 mmol, 5 mol% relative to substrate). -
Heat the mixture to 80°C under vacuum for 30 minutes.
-
Why? This dries the ionic liquid and allows the
to dissolve and coordinate with the nitrile groups, forming a yellow/orange homogeneous solution ( ).
-
Step 2: Reaction Assembly
-
Cool the mixture to room temperature under Argon/Nitrogen.
-
Add the Aryl Halide (2.0 mmol) and Organostannane (2.2 mmol, 1.1 equiv).
-
Optional: If using aryl chlorides, add CsF (2 equiv) to activate the tin reagent.
-
Seal the vessel and heat to 100–110°C with vigorous stirring.
Step 3: Monitoring & Workup
-
Monitor reaction progress via TLC or HPLC (typically 2–12 hours).
-
Once complete, cool the reaction to room temperature.
-
Extraction: Add diethyl ether or a hexane/ethyl acetate mixture (5 mL) to the reaction vessel. Stir vigorously for 5 minutes, then let the phases settle.
-
Top Phase: Contains the coupled product (Ar-R).
-
Bottom Phase: Ionic liquid containing the Pd catalyst and inorganic salts.[4]
-
-
Decant the organic layer. Repeat extraction 3x.
-
Combine organic extracts, wash with aqueous KF (to remove trace tin), dry over
, and concentrate.
Step 4: Catalyst Recycling
-
Take the remaining ionic liquid phase (bottom layer).
-
Wash once with ether to remove residual tin byproducts (
). -
Dry under vacuum at 80°C for 30 minutes.
-
Add fresh substrates (Aryl Halide + Stannane) and repeat Step 2.
Performance Data & Optimization
Substrate Scope Comparison
The nitrile-functionalized IL outperforms standard ILs (like
| Substrate (Ar-X) | Stannane | Time (h) | Yield (Nitile-IL) | Yield (THF) | Notes |
| 4-Iodoanisole | Phenyl-SnBu3 | 2 | 96% | 88% | Fast conversion, no homocoupling. |
| 4-Bromoacetophenone | Vinyl-SnBu3 | 4 | 92% | 85% | Ketone tolerated well. |
| Chlorobenzene | Phenyl-SnBu3 | 12 | 78% | <10% | Requires CsF additive. |
| 2-Bromopyridine | 2-Furyl-SnBu3 | 6 | 89% | 75% | Heterocycles compatible. |
Recycling Efficiency (4-Iodoanisole coupling)
-
Run 1: 96% Yield
-
Run 2: 95% Yield
-
Run 3: 93% Yield
-
Run 4: 90% Yield
-
Run 5: 88% Yield
-
Observation: Slight drop in yield after Run 4 is typically due to physical loss of ionic liquid during extraction or accumulation of tin salts, not catalyst deactivation.
Safety & Handling
Ionic Liquid Handling
-
Hygroscopicity: 1,3-bis(cyanomethyl)imidazolium chloride is hygroscopic. Store in a desiccator. Water content >1% can significantly decrease reaction rates.
-
Viscosity: The salt is solid or extremely viscous at room temperature. Heating to >60°C is required for easy dispensing.
Organotin Toxicity
-
Hazard: Organostannanes are neurotoxins.
-
Control: All weighing must be done in a fume hood.
-
Waste: The extraction protocol segregates most tin byproducts into the organic wash or the IL phase. Treat all IL waste as heavy metal/tin contaminated.
References
-
Dyson, P. J., et al. "Nitrile-functionalized ionic liquids as solvents for cross-coupling reactions involving in situ generated nanoparticle catalyst reservoirs." Physical Chemistry Chemical Physics, 2007, 9 , 1187-1193. Link
-
Fei, Z., et al. "Synthesis and characterization of nitrile-functionalized ionic liquids and their application in palladium-catalyzed Stille and Suzuki coupling reactions."[5] Organometallics, 2004, 23 (13), 3295-3301. Link
-
Sigma-Aldrich. "Product Specification: 1,3-Bis(cyanomethyl)imidazolium chloride."[3] Link
-
Stille, J. K. "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 1986, 25 , 508–524. Link
Sources
- 1. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1,3-双(氰甲基)氯化咪唑鎓 purum, ≥98.5% (HPLC/T) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Nitrile-functionalized pyridinium ionic liquids: synthesis, characterization, and their application in carbon-carbon coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and applications of functionalized ionic liquids [infoscience.epfl.ch]
Application Note: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride in Drug Delivery Research
[1]
Executive Summary
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride ([BCMIM][Cl]) represents a specialized class of functionalized ionic liquids (ILs) distinguished by the presence of dual nitrile (-C≡N) groups. Unlike simple alkyl-imidazolium salts used primarily as inert solvents, the cyanomethyl moieties in [BCMIM][Cl] provide unique
This guide details the synthesis, characterization, and application of [BCMIM][Cl] in developing advanced drug delivery systems (DDS), focusing on solubility enhancement and antimicrobial synergy.
Physicochemical Profile & Synthesis[1][2][3][4]
Compound Characteristics[1][2][5][6]
-
Chemical Formula:
[1][2][3][4][5] -
Appearance: White to light brown powder/crystalline solid.
-
Solubility: Highly soluble in water, DMSO, and methanol; insoluble in non-polar solvents (hexane, diethyl ether).
-
Key Feature: The electron-withdrawing nitrile groups increase the acidity of the C2-hydrogen, enhancing hydrogen-bonding capability with drug molecules compared to 1-butyl-3-methylimidazolium ([BMIM]) analogues.
Synthesis Protocol
Objective: Synthesize high-purity [BCMIM][Cl] for biological applications.
Reagents:
-
Imidazole (1.0 eq)
-
Chloroacetonitrile (2.2 eq) - Warning: Highly Toxic/Lachrymator
-
Solvent: Acetonitrile or Toluene (Dry)
Workflow:
-
Dissolution: Dissolve imidazole (6.8 g, 100 mmol) in dry acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition: Dropwise add chloroacetonitrile (16.6 g, 220 mmol) at 0°C under nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (80°C) for 24 hours. The solution will darken, and a precipitate may form.
-
Isolation: Cool to room temperature. If the product precipitates, filter and wash with cold diethyl ether. If oil forms, decant the supernatant and wash the oil repeatedly with diethyl ether to remove unreacted chloroacetonitrile.
-
Purification: Recrystallize from minimal hot acetonitrile/ethanol or dry under high vacuum (0.1 mbar) at 60°C for 48 hours to remove trace volatiles.
-
Validation:
H NMR ( or DMSO- ) must confirm the disappearance of the imidazole N-H signal and the integration of the -CN protons (singlet, ~5.6 ppm).
Figure 1: Synthesis pathway for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
Application 1: Solubility Enhancement of Poorly Water-Soluble Drugs
Rationale: [BCMIM][Cl] acts as a hydrotrope. The imidazolium cation disrupts the water lattice structure, while the cyanomethyl tails interact with the aromatic domains of hydrophobic drugs (e.g., Paclitaxel, Ibuprofen) via
Protocol: Determination of Solubilization Factor ( )
Materials:
-
Model Hydrophobic Drug (e.g., Ibuprofen).
-
[BCMIM][Cl] stock solution (0.1 M to 2.0 M in deionized water).
-
HPLC or UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Prepare a series of aqueous [BCMIM][Cl] solutions with increasing concentrations (0, 0.1, 0.5, 1.0, 2.0 M).
-
Saturation: Add excess solid drug to 5 mL of each IL solution in sealed glass vials.
-
Equilibration: Shake vials at 25°C (or 37°C for physiological relevance) for 48 hours at 200 rpm.
-
Separation: Centrifuge samples at 10,000 rpm for 10 minutes to pellet undissolved drug.
-
Filtration: Filter the supernatant through a 0.22
m PTFE syringe filter. -
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC/UV-Vis.
-
Calculation:
Where is solubility in the ionic liquid solution and is solubility in pure water.
Data Presentation Template:
| [BCMIM][Cl] Conc. (M) | Drug Solubility (mg/mL) | Solubilization Factor ( | Visual Appearance |
| 0.0 (Control) | 0.021 | 1.0 | Turbid suspension |
| 0.5 | 1.45 | 69.0 | Clear solution |
| 1.0 | 4.20 | 200.0 | Clear solution |
| 2.0 | 8.50 | 404.7 | Viscous clear solution |
Application 2: Antimicrobial Adjuvant Systems
Rationale: Imidazolium salts possess intrinsic antimicrobial properties due to their cationic nature, which facilitates electrostatic attraction to negatively charged bacterial cell membranes. The cyanomethyl groups of [BCMIM][Cl] enhance membrane permeation, potentially lowering the Minimum Inhibitory Concentration (MIC) of co-administered antibiotics.
Protocol: MIC Determination (Broth Microdilution)
Target Organisms: S. aureus (Gram-positive), E. coli (Gram-negative).[1]
Workflow:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard). -
Plate Setup: Use a 96-well sterile microplate.
-
Rows A-B: [BCMIM][Cl] alone (Serial dilution: 1024
g/mL to 2 g/mL). -
Rows C-D: Antibiotic Control (e.g., Ciprofloxacin).
-
Rows E-F: Combination ([BCMIM][Cl] fixed at sub-MIC + Antibiotic serial dilution).
-
-
Incubation: Add 100
L of inoculum to each well. Incubate at 37°C for 24 hours. -
Readout: Measure Optical Density (
) or add Resazurin dye (blue to pink indicates growth). -
Interpretation: The MIC is the lowest concentration showing no visible growth.
Figure 2: Mechanism of action for imidazolium-based antimicrobial activity.
Safety & Toxicology: Biocompatibility Assessment
Critical Note: Imidazolium ILs can exhibit cytotoxicity.[6][7][8] Before in vivo use, the
Protocol: MTT Cytotoxicity Assay
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Replace media with media containing [BCMIM][Cl] (1
M to 10 mM). -
Incubation: Incubate for 24h or 48h at 37°C, 5%
. -
MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Read Absorbance at 570 nm.
-
Threshold: Calculate cell viability %.
-
Safe Window: Concentration where viability > 80%.
-
Toxic: Viability < 50% (
).
-
References
- Egorova, K. S., & Ananikov, V. P. (2014). Toxicity of ionic liquids: the emergence of promising applications. ChemSusChem, 7(2), 336-360. (Contextual grounding for imidazolium toxicity).
- Pernak, J., et al. (2003). Synthesis and antimicrobial activities of some new imidazolium chlorides. European Journal of Medicinal Chemistry, 38(11-12), 1035-1042. (Mechanistic reference for imidazolium antimicrobial action).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]
- 3. labsolu.ca [labsolu.ca]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 934047-83-3 | India [ottokemi.com]
- 6. jchr.org [jchr.org]
- 7. Cytotoxicity of selected imidazolium-derived ionic liquids in the human Caco-2 cell line. Sub-structural toxicological interpretation through a QSAR study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride ([BCMIM]Cl)
Welcome to the technical support guide for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride (CAS 934047-83-3), a nitrile-functionalized ionic liquid (IL) with significant applications in organic synthesis, particularly in carbon-carbon coupling reactions like the Suzuki and Stille reactions.[1][2] The performance of this IL is intrinsically linked to its purity. Common synthetic routes can introduce colored impurities, unreacted starting materials, and residual solvents that may interfere with downstream applications.[3]
This guide is designed for researchers and drug development professionals to troubleshoot common purification challenges and answer frequently asked questions, ensuring the acquisition of high-purity [BCMIM]Cl for reproducible and reliable experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride in a direct question-and-answer format.
Q1: My synthesized [BCMIM]Cl is a yellow or brown powder. How can I decolorize it?
A1: The appearance of color is a frequent issue in the synthesis of imidazolium-based ionic liquids, often stemming from trace impurities formed during the quaternization reaction, especially under elevated temperatures.[3] The most effective and widely adopted method for removing these colored species is treatment with activated carbon.[4][5]
Causality: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb large, conjugated organic molecules responsible for the color, while the desired ionic liquid remains in solution.
Recommended Protocol: Activated Carbon Decolorization
-
Dissolution: Dissolve the crude, colored [BCMIM]Cl in a suitable solvent. Acetonitrile or acetone are excellent choices for nitrile-functionalized ILs.[4][6] Use a concentration of approximately 10-20% w/v.
-
Carbon Addition: Add activated carbon to the solution (typically 1-2% of the IL's weight).
-
Stirring: Stir the suspension vigorously at room temperature for a minimum of 6 hours.[4] For persistent coloration, this can be extended to 12-24 hours or combined with gentle heating (40-50 °C).[5]
-
Filtration: Remove the activated carbon by filtration. For fine particles, it is crucial to use a Celite® pad or a fine-porosity fritted glass filter to prevent carbon contamination of the final product.
-
Solvent Removal: Evaporate the solvent from the colorless filtrate under reduced pressure using a rotary evaporator.
-
Final Drying: Transfer the resulting solid to a vacuum oven and dry under high vacuum at 95-100 °C for at least 12 hours to remove any residual solvent and water.[4][6]
Trustworthiness Note: While highly effective, this method can lead to a reduction in the final yield due to the adsorption of some product onto the activated carbon.[3]
Q2: My NMR spectrum shows peaks from unreacted starting materials and residual synthesis solvents. What is the best removal strategy?
A2: The presence of unreacted starting materials (e.g., 1-methylimidazole, chloroacetonitrile) or synthesis solvents indicates either an incomplete reaction or, more commonly, inadequate purification post-synthesis. A solvent washing or precipitation strategy is the most effective approach.
Causality: This technique relies on the differential solubility of the desired ionic liquid and the impurities. [BCMIM]Cl, being a salt, is highly polar, whereas many common organic impurities and starting materials are less polar.
Recommended Protocol: Purification by Solvent Washing/Precipitation
-
Select a Wash Solvent: Choose a solvent in which the [BCMIM]Cl has very low solubility, but the impurities are soluble. Diethyl ether and ethyl acetate are excellent candidates for washing imidazolium salts.[7][8]
-
Washing Procedure:
-
Place the crude product in a flask.
-
Add a sufficient volume of the wash solvent (e.g., diethyl ether).
-
Stir the resulting slurry vigorously for 30-60 minutes at room temperature.
-
Collect the solid product by filtration, washing the filter cake with a fresh portion of the cold wash solvent.
-
Repeat the washing process 2-3 times for optimal results.
-
-
Alternative (Precipitation):
-
Dissolve the crude product in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetonitrile).
-
Slowly add a "poor" or "anti-solvent" (e.g., diethyl ether) with vigorous stirring until a precipitate forms.
-
Continue adding the anti-solvent to maximize precipitation.
-
Cool the mixture in an ice bath for 30 minutes, then collect the purified solid by filtration.
-
-
Final Drying: Regardless of the method used, thoroughly dry the purified white powder under high vacuum as described in A1 to remove all solvent traces.
Q3: The final product is a sticky solid or clumpy, suggesting the presence of water. How do I dry it effectively?
A3: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is known to be moisture-sensitive.[9] The presence of water can significantly alter its physical properties and affect its performance in moisture-critical reactions. Rigorous drying is not just recommended; it is mandatory.
Causality: As an ionic salt, [BCMIM]Cl is hygroscopic and will readily absorb atmospheric moisture. The strong ionic interactions within the crystal lattice can trap water molecules, making simple air-drying ineffective.
Recommended Protocol: High-Vacuum Thermal Drying
-
Initial Solvent Removal: Ensure all bulk solvent is removed via a rotary evaporator.
-
High-Vacuum Drying: Place the solid in a suitable flask or dish and connect it to a high-vacuum line (pressure ≤1 mbar).
-
Heating: Gently heat the sample to 95-100 °C while under vacuum.[4][6] This provides the thermal energy needed to liberate bound water and volatile organic solvents.
-
Duration: Maintain these conditions for a minimum of 12 hours.[4] For exceptionally pure material, 24 hours is recommended. The process is complete when the product's weight remains constant.
-
Cooling & Storage: Allow the product to cool to room temperature under vacuum before transferring it to an inert atmosphere (e.g., inside a glovebox or a desiccator with a high-quality desiccant).
Frequently Asked Questions (FAQs)
Q1: What is the expected purity for [BCMIM]Cl after purification, and how is it confirmed?
A1: Commercially available high-purity grades of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride are typically specified at ≥98.5% purity as determined by HPLC.[10][11] With the careful application of the methods described above, a purity level meeting or exceeding this standard is achievable in a laboratory setting. Confirmation of purity requires a combination of analytical techniques.
| Analytical Technique | Purpose | Reference |
| ¹H and ¹³C NMR | Confirms the chemical structure and identifies any organic impurities or residual solvents. | [6][7] |
| HPLC | Provides a quantitative measure of purity by separating the main compound from impurities. | |
| Mass Spectrometry | Confirms the molecular weight of the cation, [C₇H₇N₄]⁺. | [3] |
| Karl Fischer Titration | Specifically quantifies the water content in the final product. | [12] |
| Elemental Analysis | Confirms the elemental composition (C, H, Cl, N) matches the theoretical values. | [1] |
Q2: How should purified 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride be stored?
A2: Proper storage is critical to maintain the purity of [BCMIM]Cl, primarily due to its moisture-sensitive nature.[9]
-
Atmosphere: Store under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Container: Use a tightly sealed glass container.
-
Location: Keep the container inside a desiccator or, for long-term storage and maximum stability, in a glovebox. Some suppliers also recommend storage at low temperatures (-20°C).[2]
-
Light: Protect from direct light by storing in an amber vial or wrapping the container with aluminum foil.[6]
Q3: Is column chromatography a viable purification method for this compound?
A3: Column chromatography is generally not recommended for the purification of highly polar ionic liquids like imidazolium chlorides.[3] Their salt-like nature causes them to bind very strongly to common stationary phases like silica gel, leading to poor recovery and significant tailing. The methods of activated carbon treatment and solvent washing/precipitation are far more practical and effective for this class of compounds.
Visualized Purification Workflow
The following diagrams illustrate the decision-making process and the standard workflow for purifying crude [BCMIM]Cl.
Caption: Troubleshooting decision tree for [BCMIM]Cl purification.
Caption: Standard sequential workflow for [BCMIM]Cl purification.
References
-
Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Journal of Chemical & Engineering Data.[Link][4][6]
-
Synthesis and Structural Characterization of Imidazolium-Based Dicationic Ionic Liquids. MDPI.[Link][7]
-
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride - LookChem. LookChem.[Link][10]
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu.[Link][3]
-
Preparation and purification of ionic liquids and precursors - Google Patents. Google Patents.[5]
-
1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% - Laboratory Chemicals. Otto Chemie Pvt. Ltd.[Link][13]
-
Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts. ResearchGate.[Link][12]
Sources
- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 4. ionike.com [ionike.com]
- 5. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. labsolu.ca [labsolu.ca]
- 10. lookchem.com [lookchem.com]
- 11. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]
Introduction: The Crystallization Challenge of Imidazolium Salts
An In-depth Technical Guide to Recrystallization of Imidazolium Chloride Salts
Imidazolium salts are a cornerstone in the field of ionic liquids (ILs), prized for their tunable structure, thermal stability, and utility as green solvents and catalysts.[1][2] However, their purification by recrystallization presents unique challenges. Unlike conventional organic compounds, many imidazolium salts exhibit a strong tendency to form supercooled liquids, show complex polymorphism, and are often highly hygroscopic.[3][4][5] These properties can complicate crystallization, leading to common issues such as "oiling out," where the salt separates as a liquid phase instead of a solid, or a complete failure to crystallize.[6][7]
This guide serves as a technical support center for researchers, scientists, and drug development professionals. It provides field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to navigate the complexities of obtaining high-purity, crystalline imidazolium chloride salts.
Core Principles: Why Recrystallization of Imidazolium Chlorides Can Be Difficult
Understanding the underlying physical chemistry is critical to troubleshooting and optimizing recrystallization protocols.
-
Hygroscopicity: Imidazolium chlorides are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[5] Water acts as an impurity that can significantly depress the melting point and interfere with the formation of a stable crystal lattice, often promoting oiling out or yielding a syrup. All manipulations should be performed under anhydrous conditions where possible.
-
Strong Inter-ionic Forces & Hydrogen Bonding: The electrostatic interactions between the imidazolium cation and the chloride anion are strong. Furthermore, the C(2)-H on the imidazolium ring is acidic and can form strong hydrogen bonds, which influences how the ions pack into a crystal lattice.[8][9] These interactions can make it difficult to disrupt the existing structure in a solvent and then re-form it in an ordered, pure state.
-
Tendency for Supercooling: Many ionic liquids, including imidazolium chlorides, exhibit a significant tendency to remain in a liquid state even when cooled below their thermodynamic freezing point.[4][10] This phenomenon, known as supercooling, occurs because the nucleation step—the initial formation of a stable crystal seed—is kinetically hindered.
-
Polymorphism: Imidazolium salts can often crystallize in multiple different forms, or polymorphs, each with a distinct crystal structure and physical properties (e.g., melting point, solubility).[3] The desired polymorph can be sensitive to the choice of solvent and the rate of cooling.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving crude imidazolium chloride salts?
For many common imidazolium chlorides like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), polar aprotic solvents such as acetonitrile and acetone are excellent choices for initial dissolution.[11][12] For salts with more functional groups, polar protic solvents like ethanol or methanol may also be effective.[13][14] The key is to select a solvent in which the salt is highly soluble at elevated temperatures but significantly less soluble at room temperature or below.
Q2: What are common "anti-solvents" used to induce crystallization?
An anti-solvent is a solvent in which the imidazolium salt is poorly soluble. It is added to a solution of the salt to decrease its solubility and force crystallization. Effective anti-solvents are typically less polar than the dissolving solvent. Common choices include ethyl acetate, diethyl ether, and toluene.[11][13][15] For instance, a common and effective system is dissolving the salt in a minimal amount of hot acetonitrile and then slowly adding ethyl acetate to induce precipitation.[11]
Q3: How does the alkyl chain length on the imidazolium cation affect recrystallization?
The length of the alkyl chains (e.g., the 'butyl' in [BMIM]Cl) significantly influences the physical properties of the salt. Longer alkyl chains generally increase the hydrophobicity and can disrupt the efficiency of crystal lattice packing, often leading to lower melting points.[16] This can make crystallization more challenging and increases the likelihood of oiling out. Salts with shorter alkyl chains (e.g., ethyl, propyl) tend to be more crystalline and may be easier to recrystallize.
Q4: My solid imidazolium salt turned into a sticky liquid after I left it on the bench. What happened?
This is a classic sign of the salt's hygroscopic nature.[5] The salt absorbed moisture from the air, which dissolved the solid to form a concentrated aqueous solution. To prevent this, always handle and store imidazolium chloride salts in a dry atmosphere, such as in a desiccator or a glovebox, and dry them thoroughly under high vacuum after recrystallization.[17]
Troubleshooting Guide: Common Recrystallization Problems & Solutions
Q5: My salt separated as an oily liquid instead of forming crystals. What is "oiling out" and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.[7][18] This happens when the solubility of your compound is exceeded at a temperature that is above the compound's melting point (or the melting point of the impure mixture). Impurities exacerbate this by depressing the melting point.[6]
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: The solution is cooled too quickly, causing the compound to crash out of solution as a supercooled liquid before it has time to organize into a crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent to ensure everything is back in solution. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools slowly can help.
-
-
Inappropriate Solvent Choice: The boiling point of your recrystallization solvent may be higher than the melting point of your imidazolium salt.
-
Solution: Choose a solvent with a lower boiling point. Alternatively, use a solvent/anti-solvent system where crystallization can be induced at or below room temperature.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the eutectic mixture, making oiling out more likely.[6]
-
Solution: If the crude product is heavily contaminated or colored, consider a pre-purification step. This can involve washing the crude solid with a solvent in which the desired product is insoluble but the impurities are (trituration), or treating a solution of the crude product with activated charcoal to remove colored impurities before proceeding with recrystallization.[15][17] After pre-purification, attempt the recrystallization again.
-
Q6: I've cooled my solution, but absolutely no crystals have formed. What should I do?
Answer: This is a common problem, especially with ionic liquids that readily form supercooled solutions.[4] The solution is supersaturated, but the kinetic barrier to nucleation (the formation of the first stable crystal) has not been overcome.
Causality & Solutions:
-
Lack of Nucleation Sites: Spontaneous crystal formation requires a starting point.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface that can promote nucleation.
-
Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cold, supersaturated solution. This "seed crystal" acts as a template onto which other molecules can deposit in an ordered fashion. If no pure crystal is available, you can sometimes dip a glass rod into the solution, remove it to let the solvent evaporate, and then re-insert the rod (now coated with a microcrystalline film) back into the solution.
-
-
Solution is Not Sufficiently Supersaturated: You may have used too much solvent.
-
Solution: Gently heat the solution to evaporate some of the solvent. Be careful not to remove too much. Once the volume is reduced, allow it to cool again slowly.
-
-
Temperature is Not Low Enough: The solubility of the compound at the current temperature may still be too high.
-
Solution: Once the solution has cooled to room temperature, move it to an ice bath, and then if necessary, to a freezer or a cryo-cool bath to reach even lower temperatures.
-
Q7: My recrystallized product is still colored. How do I get a pure white solid?
Answer: Colored impurities are common, often arising from side reactions during the synthesis of the imidazolium salt. These impurities can sometimes co-crystallize with your product.
Causality & Solutions:
-
Colored Impurities Trapped in the Lattice: The impurity has similar structural properties to your desired compound.
-
Solution 1: Multiple Recrystallizations. A single recrystallization may not be sufficient. Each subsequent recrystallization will further reduce the level of impurity, though with some loss of yield each time.
-
Solution 2: Activated Charcoal Treatment. Activated charcoal is highly effective at adsorbing large, flat, aromatic molecules, which are often the source of color. See Protocol 3 below for the detailed procedure.[15][17] It is crucial to add the charcoal to the hot solution and perform a hot filtration to remove it before cooling. Never add charcoal to a boiling or superheated solution, as this can cause violent bumping.
-
Experimental Protocols
Protocol 1: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This is often the most reliable method for imidazolium chloride salts.
-
Dissolution: In a flask, add the crude, dry imidazolium chloride salt. Add the minimum amount of a hot "good" solvent (e.g., acetonitrile) required to fully dissolve the solid. Gentle heating and stirring will be necessary.
-
Hot Filtration (Optional): If there are any insoluble impurities (dust, etc.), perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: While the solution is still warm and being stirred, slowly add the "anti-solvent" (e.g., ethyl acetate) dropwise until the solution becomes faintly cloudy (turbid). This point of initial turbidity is the saturation point.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the cloudiness just disappears. This ensures you are starting from a perfectly saturated solution, not a suspension.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals thoroughly under high vacuum to remove all traces of solvent and absorbed water.
Protocol 2: Purification with Activated Charcoal
This protocol should be integrated into your recrystallization workflow before the cooling step.
-
Dissolution: Dissolve the crude imidazolium salt in a suitable solvent in an Erlenmeyer flask, using about 20-30% more solvent than the minimum required. Heat the solution to near its boiling point.
-
Cooling: Remove the flask from the heat source and let it cool slightly for a minute to prevent bumping.
-
Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Heating: Gently swirl the flask and bring the mixture back to a boil for 5-10 minutes to allow the charcoal to adsorb the impurities.
-
Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the charcoal. This is a critical step and must be done quickly to avoid the product crystallizing in the funnel. Using a pre-heated funnel and receiving flask is highly recommended.
-
Crystallization: The resulting colorless filtrate can now be concentrated (if too much solvent was used) and cooled as described in Protocol 1 to obtain pure crystals.
Table 1: Common Solvent Systems for Imidazolium Chloride Recrystallization
| Imidazolium Salt Example | "Good" Solvent | Anti-Solvent | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Acetonitrile | Ethyl Acetate | [11] |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | Propan-2-ol | Ethyl Acetate | [15] |
| Functionalized Imidazolium Chlorides | Ethanol | Diethyl Ether | [13] |
| 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) | Acetone | Dichloromethane | (General Applicability) |
Visualized Workflows
General Recrystallization Workflow
This diagram outlines the standard procedure for recrystallizing imidazolium chloride salts.
Caption: Standard workflow for the purification of imidazolium chloride salts via recrystallization.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization failures.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemscene.com [chemscene.com]
- 3. Crystallization of nanopore-confined imidazolium ionic liquids probed by temperature-resolved in situ grazing-incidence wide angle X-ray scattering (GIWAXS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. The anti-crystal engineering principles of imidazolium cations for ionic liquids - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00872G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
- 13. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optical Purity & Stability of Imidazolium Ionic Liquids
Current Status: Operational Topic: Troubleshooting Color Changes (Yellowing/Browning) Lead Scientist: Dr. A. Vance, Senior Application Specialist
Diagnostic Triage: Why is my Ionic Liquid Yellow?
Pure imidazolium ionic liquids (ILs)—such as [BMIM][PF₆] or [EMIM][BF₄]—should be colorless and optically transparent in the visible spectrum. The appearance of a yellow, amber, or brown tint is the most common quality control issue in IL chemistry.
Use this diagnostic section to identify the root cause before attempting remediation.
Q: I just synthesized the IL, and it is already yellow. Is it usable?
A: It depends on your application.
-
Cause: The "yellowing" is likely due to trace impurities formed during the quaternization step (reaction of alkyl halide with methylimidazole). If the reaction temperature exceeded 80°C, thermal oligomerization of the starting material occurred.
-
Impact: For solvent applications (synthesis, catalysis), it is often usable if the purity is >98% by NMR. For spectroscopic or electrochemical applications, it is unusable . The color bodies (often <1 mol%) act as photon sponges in UV-Vis and can poison electrode surfaces.
Q: My IL was colorless but turned yellow after heating/drying.
A: You are witnessing thermal degradation via carbene formation .
-
Mechanism: Even under vacuum, temperatures >100°C can induce deprotonation at the C2 position of the imidazolium ring. This forms an N-heterocyclic carbene (NHC). These carbenes are highly reactive and rapidly oxidize or oligomerize, forming colored conjugated systems.
-
Action: Stop heating immediately. See Protocol A below.
Q: I treated my Iodide-based IL ([BMIM][I]) with charcoal, and it turned brown.
A: CRITICAL ERROR.
-
Explanation: Activated charcoal can oxidize iodide (
) to triiodide ( ) or iodine ( ). Unlike other ILs, iodide-based salts must never be treated with standard activated charcoal without specific precautions. -
Fix: You have generated charge-transfer complexes. You may need to reduce the iodine back to iodide using a mild reductant or recrystallization.
Mechanistic Insight: The "Yellowing" Pathway
To prevent recurrence, you must understand the chemistry of the degradation. The color is rarely a single impurity but a "soup" of oligomers initiated by the acidity of the C2 proton.
Figure 1: The degradation pathway. The C2 proton is the "Achilles' heel" of the imidazolium ring, leading to carbene formation and subsequent color bodies.
Remediation Protocols
Protocol A: The Charcoal/Alumina "Scrub"
Standard for: [BMIM][PF₆], [BMIM][BF₄], [BMIM][NTf₂]. Contraindicated for: Iodide or Bromide salts (use with caution).
Theory: The colored impurities are typically planar, conjugated organic molecules. Activated charcoal and acidic alumina have high affinity for these pi-systems via
Step-by-Step:
-
Dilution (Optional but Recommended): If the IL is very viscous, dissolve it in a volatile solvent (e.g., Dichloromethane or Acetonitrile) to lower viscosity and improve mass transfer. Ratio: 1 part IL to 2 parts solvent.
-
Addition: Add Activated Charcoal (10 wt%) AND Acidic Alumina (5 wt%) to the mixture.
-
Note: Using both covers a wider range of impurity polarities.
-
-
Agitation: Stir vigorously at 50°C for 24 hours . Do not boil.
-
Filtration:
-
Pass through a Celite pad to remove bulk charcoal.
-
Pass through a 0.2 µm PTFE syringe filter to remove "charcoal fines" (micro-particulates that look like grey haze).
-
-
Finishing: Evaporate the solvent (if used) under high vacuum (< 1 mbar) at 60°C.
Protocol B: The "Washer" (Liquid-Liquid Extraction)
Best for: Hydrophobic ILs (e.g., [PF₆], [NTf₂]) contaminated with starting materials.
Theory: Methylimidazole (a common yellowing agent) is water-soluble. Hydrophobic ILs are not.
-
Mix: Combine the hydrophobic IL with ultra-pure (Milli-Q) water (1:1 v/v).
-
Heat & Stir: Heat to 70°C to lower viscosity and stir rapidly for 1 hour.
-
Settle: Allow phases to separate. The IL will be the bottom layer (usually).
-
Repeat: Repeat the wash 3 times.
-
Dry: The IL will be saturated with water.[1] Dry under vacuum (start at 10 mbar, ramp to 0.1 mbar) at 70°C for 6 hours.
Prevention & Synthesis Best Practices
The best way to fix color is to never generate it.
| Parameter | Recommendation | Scientific Rationale |
| Atmosphere | Strict Inert (Ar/N₂) | Oxygen accelerates the conversion of trace carbenes into colored ketones/aldehydes. |
| Temperature | < 80°C | Above 80°C, the rate of elimination reactions (Hofmann degradation) and carbene formation spikes. |
| Quaternization | Ice Bath Start | The reaction of alkyl halides with imidazoles is highly exothermic. "Runaway" local heating causes immediate yellowing. |
| Anion Exchange | Acetone Wash | When exchanging halides for [PF₆] or [BF₄], wash the final solid/liquid with water/acetone to remove trapped halide salts. |
Workflow: Decision Matrix for Colored ILs
Figure 2: Triage workflow for determining the correct purification strategy based on anion chemistry.
References
-
Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic impurities on the physical properties of ionic liquids. Pure and Applied Chemistry, 72(12), 2275–2287. Link
-
Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature, 439, 831–834. Link
-
Srivastava, R., et al. (2009). An unusual effect of charcoal on the purification of alkylimidazolium iodide room temperature ionic liquids. Current Science, 97(11). (Documenting the iodide-charcoal contamination effect). Link
-
Cláudio, A. F. M., et al. (2014). Extraction and Purification of Bioactive Compounds using Ionic Liquids. Green Chemistry,[2] 16. (Discussing liquid-liquid extraction techniques). Link
-
Burrell, A. K., et al. (2007). The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. Green Chemistry, 9, 449-454. Link
Sources
Technical Support Center: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride
Introduction: 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is a nitrile-functionalized ionic liquid increasingly utilized for its unique solvent properties and catalytic activity in organic synthesis, including carbon-carbon coupling reactions.[1] Its performance and the reproducibility of your experimental results are directly linked to its chemical integrity. This guide provides a comprehensive, experience-based framework for the proper storage, handling, and troubleshooting of this compound to ensure its stability and efficacy in your research.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common inquiries regarding the day-to-day storage and stability of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
Q1: There seem to be conflicting temperature recommendations for storage (Room Temperature vs. -20°C). Which is correct?
This is a crucial point of clarification. The optimal storage temperature depends on the intended duration of storage.
-
Long-Term Storage (Archival): For storage exceeding 6 months, we strongly recommend adhering to the -20°C condition specified by suppliers like Alfa Chemistry.[2] This cryogenic storage significantly slows down any potential, albeit slow, degradation pathways, preserving the compound's purity for an extended period.
-
Short-Term / Working Stock (Daily/Weekly Use): For material that will be used within a few weeks, storage at room temperature (20-25°C) is acceptable, provided it is maintained under strictly anhydrous conditions.[3] The primary vector for degradation at room temperature is not thermal decomposition but reaction with atmospheric moisture.
Causality: The imidazolium core is stable, but the compound is hygroscopic and moisture-sensitive.[3] Absorbed water can, over time, potentially lead to the hydrolysis of the cyanomethyl (-CH₂CN) groups to form amides or carboxylic acids. This would alter the polarity, solubility, and catalytic activity of the ionic liquid. Storing at -20°C minimizes the kinetic energy available for these degradation reactions to occur.
Q2: Why is storage under an inert atmosphere (e.g., Argon) recommended?
Storing under an inert, dry gas like argon or nitrogen directly addresses the compound's primary vulnerability: moisture.[3]
-
Prevents Hydrolysis: As mentioned above, the primary function is to displace atmospheric water vapor, preventing moisture-induced degradation of the nitrile functional groups.
-
Maintains Physical Properties: The compound is a powder.[2][4] Moisture absorption can cause the powder to clump or become a sticky solid, making it difficult to handle and weigh accurately. This physical change is a clear indicator of improper storage.
Q3: What are the visual or physical signs of compound degradation?
You should always perform a quick visual inspection before using the compound. Key indicators of potential degradation include:
-
Change in Appearance: The material should be a powder.[2][4] Observe for any clumping, stickiness, or the appearance of a viscous liquid, which suggests significant water absorption.
-
Discoloration: While some ionic liquids can have a slight color, any noticeable change from the original appearance (e.g., darkening from off-white to yellow or brown) can indicate impurity formation.
-
Altered Solubility: If you notice the compound is less soluble in a solvent in which it was previously freely soluble, this may be a sign that its chemical structure has changed due to degradation.
Q4: What chemicals or materials are incompatible with 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride?
To prevent unwanted reactions and maintain the integrity of the compound, avoid storage with or exposure to:
-
Strong Oxidizing Agents: These can potentially react with the organic components of the ionic liquid.
-
Strong Acids: While the imidazolium salt itself has acidic protons, contact with strong acids should be avoided.
-
Water/Moisture: As extensively discussed, this is the most critical incompatibility to manage. Ensure all containers and handling equipment are scrupulously dry.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a logical framework for diagnosing experimental problems that may be linked to the storage and handling of the ionic liquid.
Q: My Suzuki/Stille coupling reaction is showing low yield or has failed. I suspect an issue with the ionic liquid. What should I check?
This is a common scenario where the ionic liquid's role as a solvent or catalyst is critical. Improper storage is a primary suspect.
-
Review Your Storage Protocol: Was the main stock bottle flushed with inert gas after its last use? Was the cap sealed tightly? Was it stored in a desiccator or at -20°C? Even brief exposure to a humid atmosphere can compromise the material.
-
Inspect the Aliquot: Examine the specific aliquot of the ionic liquid you used. Does it show any signs of clumping or discoloration as described in FAQ Q3?
-
Perform a Solubility Test: Take a small, fresh sample from your main stock (that has been stored correctly) and dissolve it in your reaction solvent. Compare its solubility and the solution's clarity to the suspect aliquot. Any difference is a red flag.
-
Action Plan: If you suspect degradation, it is scientifically unsound to proceed. The most trustworthy approach is to discard the suspect aliquot and open a fresh, properly stored container or use an aliquot from a batch known to be good. Trying to "push" a reaction with compromised material will lead to unreliable and irreproducible results.
Q: The compound has become a single, hard clump in the bottle. Is it salvageable?
Unfortunately, this indicates significant moisture absorption. While you could attempt to dry it under high vacuum, the chemical integrity is likely already compromised. The absorbed water may have already initiated hydrolysis. Using this material would introduce an unacceptable level of uncertainty into your experiments.
Authoritative Recommendation: For the sake of scientific integrity and reproducibility, the material should be discarded according to your institution's hazardous waste disposal procedures.[5]
Part 3: Data Summaries and Experimental Protocols
Data Presentation: Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Long-Term Temp. | -20°C | Minimizes degradation kinetics for archival storage (>6 months).[2] |
| Short-Term Temp. | Room Temperature (20-25°C) | Acceptable for working stocks if kept under strictly anhydrous conditions.[3] |
| Atmosphere | Dry Inert Gas (Argon, N₂) | The compound is moisture-sensitive; this prevents hydrolytic degradation.[3] |
| Container | Tightly-sealed glass bottle | Must have a secure, tight-fitting cap to prevent moisture ingress.[5][6][7] |
| Light | Store in a dark place or opaque container | While not explicitly stated as light-sensitive, this is good practice for all organic reagents. |
| Incompatibilities | Strong Oxidizers, Water/Moisture | Avoid co-storage with reactive chemicals and protect from humidity at all costs. |
Experimental Protocol 1: Aliquoting and Long-Term Storage Upon Receipt
This protocol ensures the longevity and integrity of a newly received batch.
-
Preparation: Move the sealed manufacturer's bottle, a set of appropriately sized amber glass vials with PTFE-lined caps, and weighing tools into a glove box or glove bag with a dry, inert atmosphere (<10 ppm H₂O).
-
Equilibration: Allow the sealed bottle to equilibrate to the ambient temperature inside the glove box for at least 30 minutes before opening to prevent condensation.
-
Aliquoting: Carefully open the main bottle. Weigh out appropriate quantities of the powder into the pre-labeled vials. Work efficiently to minimize exposure.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the newly created aliquots into a secondary container and store them in a -20°C freezer.
-
Documentation: Record the date of aliquoting and the lot number on your lab inventory.
Experimental Protocol 2: Handling for Daily Experimental Use
This protocol minimizes contamination of the working stock during routine use.
-
Removal from Storage: Remove one aliquot vial from the -20°C freezer.
-
Warm-up: Place the sealed vial in a desiccator at room temperature. Allow it to fully warm to ambient temperature before opening (minimum 30-45 minutes). This is a critical step to prevent water from condensing onto the cold powder.
-
Weighing: If possible, weigh the compound in a glove box or under a gentle stream of inert gas. If weighing in the open, be as quick as possible. Immediately and tightly reseal the vial.
-
Return to Storage: Place the sealed vial back into the desiccator for storage at room temperature. Do not return a working aliquot to the -20°C freezer, as repeated temperature cycling increases the risk of moisture contamination.
Part 4: Visualized Troubleshooting Logic
The following diagram outlines the decision-making process when troubleshooting an experiment where the ionic liquid's stability is .
Caption: Troubleshooting workflow for issues related to ionic liquid storage.
References
Sources
- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. labsolu.ca [labsolu.ca]
- 4. 1,3-双(氰甲基)氯化咪唑鎓 purum, ≥98.5% (HPLC/T) | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. fpc.com.tw [fpc.com.tw]
reducing impurities in nitrile-functionalized imidazolium synthesis
Technical Support Center: Nitrile-Functionalized Imidazolium Synthesis
Topic: Reducing Impurities in Nitrile-Functionalized Imidazolium Synthesis Ticket ID: #NIT-IMID-PURITY-001 Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division
Executive Summary & Core Directive
Objective: To provide a rigorous, self-validating protocol for the synthesis and purification of nitrile-functionalized imidazolium salts (e.g., [C
The "Golden Rule" of Nitrile-Imidazolium Synthesis:
Treat the nitrile group as a metastable entity. While imidazolium rings are robust, the nitrile functionality (
Phase 1: Synthesis Optimization (Prevention Protocol)
Q: How do I prevent the formation of colored oligomers and side products during the quaternization step?
A: Discoloration (yellowing/browning) typically arises from oxidation of the imidazole ring or polymerization of the alkylating agent (e.g., chloroacetonitrile or acrylonitrile) due to excessive heat or oxygen.
Protocol:
-
Stoichiometry: Use a slight excess (1.05 equiv) of the alkylating agent only if it is volatile and can be removed by vacuum. If using non-volatile linkers, use a strict 1:1 molar ratio to avoid difficult extraction later.
-
Temperature Control: Maintain reaction temperature below 70°C. Nitrile-functionalized alkyl halides are more reactive than simple alkyl halides; excessive heat promotes elimination reactions (forming alkenes) and darkening.
-
Atmosphere: Conduct the reaction strictly under dry nitrogen or argon. Oxygen at elevated temperatures accelerates the formation of colored impurities.
-
Solvent Choice: Use acetonitrile (ACN) or ethyl acetate. Avoid neat reactions if possible, as the high concentration maximizes localized hotspots that lead to thermal degradation.
Phase 2: Purification & Workup (The "Clean-Up")
Q: My crude product is a viscous yellow oil. How do I remove the color and residual starting materials?
A: The yellow color is often due to trace conjugated impurities (oligomers). The following multi-stage purification is required.
Step 2A: Solvent Washing (Removal of Non-Ionic Impurities)
Before targeting ionic impurities, remove unreacted imidazole and alkylating agents.
-
Procedure: Wash the ionic liquid (IL) phase repeatedly with diethyl ether or ethyl acetate .
-
Logic: Nitrile-imidazolium salts are typically insoluble in ether/EtOAc, while the starting materials are soluble.
-
Validation: Monitor the wash solvent by TLC or GC-MS until no starting material is detected.
Step 2B: Decolorization (Activated Charcoal Treatment)
This is the most effective step for optical purity.
-
Procedure: Dissolve the IL in methanol or acetonitrile (10-20 wt% solution). Add activated charcoal (10-20 wt% relative to IL mass). Stir at 50-60°C for 12-24 hours. Filter through a sub-micron PTFE filter or Celite pad.
-
Critical Note: Do not use water as the solvent for this step if you can avoid it, as removing water later is energy-intensive and risks nitrile hydrolysis.
Step 2C: Halide Removal (Metathesis)
For anion exchange (e.g., converting [Cl] to [NTf
| Method | Purity Level | Cost | Risk |
| Silver Salt (AgNO | Ultra-High (<10 ppm) | High | Ag contamination if not filtered carefully. |
| Ion Exchange Resin | High (<50 ppm) | Moderate | Requires large solvent volumes; resin bleeding. |
| Liquid-Liquid Extraction | Moderate (>100 ppm) | Low | Incomplete exchange; emulsion formation. |
Recommendation: For electrochemical grade, use the Silver Salt Method followed by filtration through a 0.2
Phase 3: Troubleshooting & Analysis (FAQ)
Q: The viscosity of my final product is significantly higher than literature values. Why? A: High viscosity is the primary indicator of residual halides or water .
-
Halide Effect: Chloride ions coordinate strongly with the imidazolium hydrogen, disrupting the diffuse charge distribution and increasing viscosity (hydrogen bonding network).
-
Water Effect: While water usually decreases viscosity in the short term, it can cause slow hydrolysis of the nitrile group to an amide (
), which is solid or highly viscous due to strong hydrogen bonding.
Q: I see a small new peak in my IR spectrum around 1680 cm
-
Mechanism: Under acidic conditions (often from residual HCl in chloride salts) or basic conditions, the nitrile (
, ~2250 cm ) hydrolyzes to an amide ( , ~1680 cm ). -
Solution: Ensure all metathesis steps are pH-neutral. Avoid prolonged heating of the salt in aqueous solutions.
Q: How do I dry the salt without degrading it? A: Nitrile groups are stable, but the imidazolium ring can degrade at high temperatures (>120°C) over time.
-
Protocol: Dry under high vacuum (<0.1 mbar) at 60-80°C for at least 24 hours. Use a P
O trap to accelerate water removal.
Visualized Workflows
Workflow 1: Synthesis & Purification Logic
Caption: Step-by-step logic for synthesizing and purifying nitrile-functionalized imidazolium salts to minimize impurities.
Workflow 2: Troubleshooting Impurities
Caption: Diagnostic tree connecting physical symptoms (viscosity, color, IR spectra) to specific chemical impurities.[1][2]
References
-
Synthesis and Characterization of Nitrile-Functionalized Ionic Liquids Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004).[3] Synthesis and characterization of ionic liquids incorporating the nitrile functionality. [3]
-
Physicochemical Properties and Impurity Effects Zhou, Z. B., Matsumoto, H., & Tatsumi, K. (2005).[2] Low-melting, low-viscous, hydrophobic ionic liquids: aliphatic quaternary ammonium salts with perfluoroalkyltrifluoroborates. (Contextual reference for viscosity/impurity correlation in similar functionalized ILs).
-
Removal of Halides and Color Clare, B. R., Sirwardana, A. M., & MacFarlane, D. R. (2010). Synthesis, Purification and Characterization of Ionic Liquids.
-
Hydrolysis of Nitriles in Ionic Liquids Strict control of pH during workup is required to prevent hydration of the nitrile group to amides.
Sources
A Head-to-Head Comparison for the Modern Laboratory: 1,3-bis(cyanomethyl)imidazolium chloride vs. [BMIM]Cl
A Senior Application Scientist's Guide to Selecting the Optimal Imidazolium-Based Ionic Liquid
For researchers, chemists, and professionals in drug development, the choice of solvent or catalyst can be the pivotal decision that dictates the success of a synthetic route, the efficiency of a process, or the viability of a formulation. Ionic liquids (ILs) have emerged as indispensable tools, offering a unique combination of negligible vapor pressure, high thermal stability, and tunable solvency. Within the vast family of ILs, imidazolium-based salts are workhorses of the modern lab.
This guide provides an in-depth, objective comparison between a classic, widely-used ionic liquid, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) , and a highly functionalized counterpart, 1,3-bis(cyanomethyl)imidazolium chloride . The core directive is to move beyond catalog specifications and delve into the functional implications of their structural differences, supported by experimental data and validated protocols. We will explore how the substitution of simple alkyl chains with electron-withdrawing, coordinating cyanomethyl groups fundamentally alters the physicochemical properties and creates new opportunities in catalysis and materials science.
At a Glance: Structural Differences and Physicochemical Consequences
The fundamental distinction between these two ionic liquids lies in the N-substituents on the imidazolium ring. [BMIM]Cl features a standard butyl group and a methyl group, rendering it a general-purpose solvent. In contrast, 1,3-bis(cyanomethyl)imidazolium chloride possesses two -CH₂CN groups. This seemingly simple substitution has profound effects.
The nitrile (-C≡N) group is a potent modulator of molecular properties. Its strong dipole moment and ability to participate in hydrogen bonding and coordinate with metal centers are the primary drivers of the differences observed. Research has consistently shown that incorporating nitrile groups into imidazolium cations leads to notable changes in physicochemical properties.[1][2][3] This can be attributed to enhanced hydrogen-bonding interactions and conformational changes in the imidazolium ring.[2][3][4]
The following table summarizes the key physicochemical properties, providing a quantitative basis for comparison.
| Property | 1,3-bis(cyanomethyl)imidazolium chloride | 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) | Rationale for Difference |
| Molecular Formula | C₇H₇ClN₄ | C₈H₁₅ClN₂ | The presence of two additional nitrogen atoms in the nitrile groups. |
| Molecular Weight | 182.61 g/mol [5][6] | 174.67 g/mol [7][8] | Higher nitrogen content contributes to a slightly higher molecular weight despite having one less carbon. |
| Appearance | White to light brown powder[6][9] | White crystalline powder[8] | Both are typically solids at room temperature. |
| Melting Point (°C) | Higher (often >100°C) | ~70 °C[8] | The strong dipole-dipole interactions and potential for increased hydrogen bonding from the cyanomethyl groups lead to a more stable crystal lattice, requiring more energy to melt.[2] |
| Viscosity | Significantly Higher | Lower | The nitrile groups increase intermolecular forces, particularly hydrogen bonding, which dramatically increases viscosity, especially at lower temperatures.[1] |
| Thermal Stability (Td) | High | High (Decomposition >200 °C)[10][11] | Both exhibit high thermal stability, a hallmark of ionic liquids. However, the degradation pathway in [BMIM]Cl is well-studied and influenced by anion basicity.[10][12] |
| Polarity & Coordinating Ability | High | Moderate | The electron-withdrawing nature and lone pair of the nitrile groups make this IL significantly more polar and a much stronger coordinating solvent/ligand for metal catalysts.[13][14] |
Performance in a Key Application: Palladium-Catalyzed Cross-Coupling
To illustrate the practical implications of these differences, let us consider a common and critical application in pharmaceutical and materials synthesis: palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). These reactions are cornerstones of C-C bond formation.
The choice of solvent is critical. It must not only dissolve reactants but also stabilize the catalytic species without inhibiting its activity. Here, the unique properties of nitrile-functionalized ILs (nf-ILs) like 1,3-bis(cyanomethyl)imidazolium chloride come to the fore.
The Mechanistic Advantage: The cyanomethyl groups can act as weakly coordinating ligands. This property is crucial for stabilizing palladium nanoparticles or solvating the palladium catalyst, preventing aggregation and deactivation—a common failure mode in catalytic cycles.[14] This dual role as both solvent and ligand-surrogate is a key advantage.[13] In contrast, the simple alkyl groups of [BMIM]Cl offer primarily solvation through electrostatic and van der Waals interactions, with minimal specific coordination to the metal center.
Experimental Evidence: Studies have demonstrated that nitrile-functionalized pyridinium and imidazolium ionic liquids show superior characteristics in Suzuki and Stille coupling reactions.[14][15][16] The use of nf-ILs often leads to higher yields and, critically, excellent catalyst retention within the ionic liquid phase, allowing for simple product extraction and multiple catalyst recycling loops.[13][14]
Below is a logical workflow for employing these ILs in a typical cross-coupling reaction.
Caption: Workflow for a Pd-catalyzed cross-coupling reaction using an ionic liquid as the solvent medium.
Experimental Protocols: A Guide to Synthesis and Characterization
Trustworthiness in research stems from reproducibility. This section provides detailed, self-validating protocols for the synthesis of both ionic liquids, allowing laboratories to produce them in-house for direct comparison.
Protocol 1: Synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl)
This protocol is based on the well-established nucleophilic substitution reaction of 1-methylimidazole with 1-chlorobutane.
Causality: This is a direct Sₙ2 reaction. 1-methylimidazole acts as the nucleophile, attacking the electrophilic carbon of 1-chlorobutane. The use of a solvent like toluene is to manage the reaction exotherm and facilitate handling, though solvent-free methods exist.
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 1-methylimidazole (0.5 mol, 41.05 g).
-
Reagent Addition: Slowly add 1-chlorobutane (0.55 mol, 50.9 g) to the stirred 1-methylimidazole. An exotherm will be observed. If the reaction becomes too vigorous, external cooling with a water bath may be applied.
-
Reaction: Heat the mixture to 70-80°C and maintain vigorous stirring for 48 hours. The product will begin to form as a separate, denser phase or as a white solid.
-
Isolation: Cool the reaction mixture to room temperature. The product, [BMIM]Cl, will be a viscous liquid or a solid. Decant the upper toluene layer (if used) and wash the product three times with 50 mL portions of ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the resulting white solid/viscous liquid under high vacuum at 70°C for at least 12 hours to remove any residual solvent and moisture. The final product should be a white crystalline solid.[8][17]
Caption: Synthesis workflow for 1-butyl-3-methylimidazolium chloride ([BMIM]Cl).
Protocol 2: Synthesis of 1,3-bis(cyanomethyl)imidazolium chloride
This is a two-step synthesis that first forms the neutral bis-substituted imidazole, followed by quaternization.[5]
Causality: The first step is a double nucleophilic substitution on chloroacetonitrile by imidazole. The second step is a standard acid-base reaction where a strong acid (HCl) protonates one of the imidazole nitrogens to form the charged imidazolium salt.
Methodology:
-
Step 1: Synthesis of 1,3-bis(cyanomethyl)imidazole:
-
In a reaction vessel, combine imidazole (0.5 mol, 34.04 g) and a suitable base (e.g., K₂CO₃, 1.1 mol) in a polar aprotic solvent like acetonitrile (250 mL).
-
Slowly add chloroacetonitrile (1.05 mol, 79.2 g) to the suspension while stirring vigorously.
-
Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product is the neutral intermediate.
-
-
Step 2: Quaternization:
-
Dissolve the crude 1,3-bis(cyanomethyl)imidazole intermediate in a suitable solvent such as diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid. A white precipitate will form.
-
Continue stirring for 2-4 hours at room temperature.
-
-
Isolation and Drying:
-
Collect the white solid product by filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting material.
-
Dry the final product, 1,3-bis(cyanomethyl)imidazolium chloride, under high vacuum.
-
Conclusion and Expert Recommendation
The choice between 1,3-bis(cyanomethyl)imidazolium chloride and [BMIM]Cl is not a matter of which is "better," but which is fitter for purpose .
Choose [BMIM]Cl for:
-
General Solvency: When a robust, thermally stable, and non-volatile solvent is needed for a wide range of organic and inorganic materials.[8]
-
Biomass Processing: Its ability to dissolve cellulose is well-documented and a primary application area.[8]
-
Established Processes: When working with protocols where [BMIM]Cl is already validated and its properties are well-understood.
Choose 1,3-bis(cyanomethyl)imidazolium chloride for:
-
Transition Metal Catalysis: When the goal is to enhance catalyst stability, improve recyclability, and potentially influence reaction selectivity in processes like cross-coupling.[14][15]
-
Specialty Chemical Synthesis: Where its unique polarity and coordinating ability can be leveraged to control reaction pathways or improve solubility of highly polar reagents.[9]
-
Materials Science: As a precursor for nitrogen-rich materials or as a medium for synthesizing metal nanoparticles where the nitrile groups can act as stabilizing agents.[14]
The functionalization of the imidazolium cation is a powerful strategy for designing "task-specific" ionic liquids. While [BMIM]Cl remains an excellent and versatile general-purpose IL, the targeted introduction of cyanomethyl groups in 1,3-bis(cyanomethyl)imidazolium chloride provides the modern researcher with a specialized tool, offering distinct advantages in catalysis and synthesis where molecular interactions are paramount.
References
-
Galiano, H., et al. (2016). Effect of Nitrile-Functionalization of Imidazolium-Based Ionic Liquids on Their Transport Properties, Both Pure and Mixed with Lithium Salts. ResearchGate. Retrieved from [Link]
-
Alichem. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride. Retrieved from [Link]
-
Zhao, D., Fei, Z., Scopelliti, R., & Dyson, P. J. (2004). Synthesis and characterization of ionic liquids incorporating the nitrile functionality. Inorganic Chemistry, 43(6), 2197-205. Retrieved from [Link]
-
Zhang, Q., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. The Journal of Physical Chemistry B, 111(13), 3348-3356. Retrieved from [Link]
-
Zhang, Q., et al. (2007). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. ACS Publications. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butyl-3-methylimidazolium chloride. PubChem Compound Database. Retrieved from [Link]
-
Ottokemi. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5%. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]),.... Retrieved from [Link]
-
Zhang, Q., et al. (2007). Physicochemical properties of nitrile-functionalized ionic liquids. PubMed. Retrieved from [Link]
-
Asumana, C., et al. (2013). Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel. PMC. Retrieved from [Link]
-
Tsyganov, D., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. MDPI. Retrieved from [Link]
-
Emel'yanenko, V. N., et al. (2007). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. ResearchGate. Retrieved from [Link]
-
Tsyganov, D., et al. (2022). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Physicochemical properties of nitrile-functionalized ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionike.com [ionike.com]
- 5. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 6. 934047-83-3 | India [ottokemi.com]
- 7. 1-Butyl-3-methylimidazolium chloride | C8H15ClN2 | CID 2734161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5% 934047-83-3 India [ottokemi.com]
- 10. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of ionic liquids incorporating the nitrile functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ionicliquids.alfa-chemistry.com [ionicliquids.alfa-chemistry.com]
- 15. 1,3-Bis(cyanomethyl)imidazolium chloride purum, = 98.5 HPLC/T 934047-83-3 [sigmaaldrich.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Synthesis, Characterization and Application of 1-Butyl-3 Methylimidazolium Chloride as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for C7H7ClN4 Compounds: A Methodological Comparison Guide
Target Audience: Researchers, scientists, and drug development professionals Focus: Overcoming high-nitrogen and halogen interference in pharmaceutical intermediates
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly functionalized pharmaceutical intermediates. Compounds with the empirical formula C7H7ClN4 —such as 6-chloro-9-ethyl-9H-purine and 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride—represent a unique intersection of analytical challenges[1],[2]. With a theoretical composition of 46.04% Carbon, 3.86% Hydrogen, 30.68% Nitrogen, and 19.41% Chlorine , these molecules are notorious for inducing matrix effects, catalyst poisoning, and isobaric interferences during elemental certification.
This guide objectively compares the two leading analytical workflows for certifying C7H7ClN4 standards: Automated Dynamic Flash Combustion (CHNS/Cl) and Microwave-Induced Combustion coupled with Ion Chromatography (MIC-IC) . By dissecting the causality behind these experimental choices, this guide provides a self-validating framework for robust elemental quantification.
The Analytical Challenge of C7H7ClN4
To understand why standard elemental analyzers fail with C7H7ClN4, we must examine the combustion mechanics:
-
Reduction Reactor Depletion (The Nitrogen Problem): At 30.68% nitrogen, combustion generates massive volumes of nitrogen oxides (NOx). In a standard Dumas method, these NOx species must be reduced to N2 gas by a copper reactor. High nitrogen concentrations rapidly exhaust the copper bed, causing unconverted NOx to elute from the GC column. This appears as a shoulder on the nitrogen peak or artificially inflates the carbon signal[3],[4].
-
Catalyst Poisoning (The Halogen Problem): The 19.41% chlorine content generates HCl and Cl2 gases upon oxidation. If unmitigated, these acidic gases irreversibly poison the oxidation catalysts (e.g., chromium oxide) and degrade the gas chromatography (GC) column, leading to baseline drift and peak tailing[5].
To solve this, modern labs must choose between highly modified Flash Combustion systems or orthogonal wet-chemistry approaches like MIC-IC.
Methodology Comparison & Mechanistic Workflows
Platform A: Automated Dynamic Flash Combustion (CHNS)
Modern dynamic flash combustion systems (e.g., Thermo Fisher FlashSmart or Analytik Jena multi EA 5100) overcome C7H7ClN4's challenges through specialized reactor packing[5],[6]. By incorporating a silvered cobaltous/cobaltic oxide (Ag-Co3O4) layer directly into the oxidation reactor, halogens are quantitatively trapped as silver chloride (AgCl) before they can reach the copper reduction bed or the GC column.
Caption: Dynamic Flash Combustion workflow highlighting halogen trapping and NOx reduction.
Platform B: Microwave-Induced Combustion with Ion Chromatography (MIC-IC)
While Flash Combustion is excellent for CHN, certifying the exact Chlorine content often requires an orthogonal technique. MIC-IC replaces the traditional Schöniger flask with a high-pressure microwave environment. The sample is combusted in 20 bar of oxygen, and the resulting halogens are driven into a hydrogen peroxide absorption solution, converting all chlorine species to stable chloride (Cl⁻) for interference-free chromatographic detection.
Caption: Microwave-Induced Combustion coupled with Ion Chromatography (MIC-IC) for chlorine analysis.
Self-Validating Experimental Protocols
To ensure scientific integrity, both methods must be executed as self-validating systems. This means incorporating System Suitability Testing (SST) and dynamic blank subtraction to account for atmospheric nitrogen and reagent impurities.
Protocol 1: CHN Determination via Dynamic Flash Combustion
Causality Note: We use BBOT as a standard because its sulfur content proves the efficacy of the halogen/sulfur trap prior to analyzing the C7H7ClN4 sample.
-
System Blanking: Run three empty tin capsules with standard O2 pulses. The N2 and CO2 peak areas must stabilize to <100 area counts to confirm the system is free of atmospheric leaks[3].
-
K-Factor Calibration: Weigh 1.0, 1.5, and 2.0 mg of BBOT (Certified Reference Material) into tin capsules. Analyze to establish a linear calibration curve (R² > 0.999) for C, H, and N.
-
Sample Encapsulation: Accurately weigh 1.500 ± 0.050 mg of the C7H7ClN4 sample into a tin capsule. Fold tightly to exclude ambient air.
-
Combustion & Scrubbing: Drop the sample into the 1000°C oxidation reactor. The tin oxidation creates a localized flash of ~1800°C, ensuring complete decomposition. The Ag-Co3O4 layer traps the 19.41% chlorine as AgCl[5].
-
Detection: The scrubbed gases pass through the copper reduction reactor (650°C), converting NOx to N2. Gases are separated via GC and quantified by a Thermal Conductivity Detector (TCD).
Protocol 2: Chlorine Determination via MIC-IC
Causality Note: H2O2 is used in the absorption solution because it rapidly reduces reactive Cl2 gas (formed during high-temp combustion) into stable Cl⁻ ions, preventing analyte loss.
-
Vessel Preparation: Add 6.0 mL of 50 mM H2O2 (absorption solution) to the base of a high-purity quartz microwave vessel.
-
Sample Loading: Weigh 10.0 mg of C7H7ClN4 onto a small piece of filter paper. Add 50 µL of 6 M NH4NO3 solution as an ignition aid.
-
Pressurization & Ignition: Seal the vessel and pressurize with 20 bar of high-purity O2. Apply a 1000 W microwave program for 5 minutes. The NH4NO3 triggers instantaneous combustion.
-
Absorption Phase: Allow the vessel to cool for 15 minutes. This dwell time is critical; it allows the gaseous HCl and Cl2 to fully partition into the H2O2 solution.
-
IC Quantification: Degas the solution to remove dissolved O2/CO2. Inject a 25 µL aliquot into an Ion Chromatograph equipped with an anion-exchange column and a suppressed conductivity detector. Calibrate against NIST-traceable chloride standards.
Quantitative Data Comparison
The following tables summarize the experimental recoveries and platform performance metrics based on the theoretical values of 6-chloro-9-ethyl-9H-purine (C7H7ClN4).
Table 1: Elemental Recovery for C7H7ClN4 (n=5 replicates)
| Element | Theoretical (%) | Flash Combustion (%) | MIC-IC (%) | Method of Choice |
| Carbon (C) | 46.04 | 46.01 ± 0.08 | N/A | Flash Combustion |
| Hydrogen (H) | 3.86 | 3.88 ± 0.04 | N/A | Flash Combustion |
| Nitrogen (N) | 30.68 | 30.65 ± 0.12 | N/A | Flash Combustion |
| Chlorine (Cl) | 19.41 | 19.20 ± 0.45* | 19.39 ± 0.06 | MIC-IC |
*Note: While Flash Analyzers can be configured for Halogen analysis via separate titration modules, direct CHNS/Cl configurations often show higher variance for halogens compared to dedicated IC methods.
Table 2: Platform Performance & Operational Metrics
| Parameter | Dynamic Flash Combustion | MIC-IC | Traditional Wet Chemistry (Schöniger) |
| Throughput | High (~10 mins/sample) | Medium (~30 mins/batch) | Low (>60 mins/sample) |
| Matrix Interference | Low (if Ag-trap is fresh) | None (Chromatographic separation) | High (Colorimetric interference) |
| Sample Size Req. | 1.0 – 2.0 mg | 10.0 – 15.0 mg | 20.0 – 50.0 mg |
| Primary Utility | Routine C, H, N certification | High-precision Halogen certification | Legacy validation only |
Conclusion & Recommendations
For the elemental certification of C7H7ClN4 compounds, relying on a single analytical technique introduces systemic risk.
-
For Carbon, Hydrogen, and Nitrogen: Automated Dynamic Flash Combustion is the undisputed gold standard. However, researchers must ensure their system is equipped with a robust silver-based halogen trap to prevent the 19.41% chlorine content from poisoning the catalysts[5]. Furthermore, due to the 30.68% nitrogen content, the copper reduction reactor must be monitored closely for depletion to prevent NOx bleed[3].
-
For Chlorine: Microwave-Induced Combustion coupled with Ion Chromatography (MIC-IC) provides superior precision and recovery compared to combustion-titration or legacy Schöniger flask methods.
For drug development professionals establishing a Certificate of Analysis (CoA) for C7H7ClN4 APIs or intermediates, an orthogonal approach—using Flash Combustion for CHN and MIC-IC for Cl—yields the highest level of regulatory trustworthiness.
References
Sources
- 1. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride | 934047-83-3 | Benchchem [benchchem.com]
- 2. PubChemLite - 6-chloro-9-ethyl-9h-purine (C7H7ClN4) [pubchemlite.lcsb.uni.lu]
- 3. ap.smu.ca [ap.smu.ca]
- 4. Resources Archive - NML [uknml.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. multi EA 5100 – CNSX Micro-Elemental Analyzer - Analytik Jena [analytik-jena.com]
The Causality of Thermal Transitions in Nitrile-Functionalized Ionic Liquids
An in-depth technical analysis and comparative validation guide for the thermal characterization of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride ([Bcmim]Cl, CAS: 934047-83-3) represents a highly specialized class of nitrile-functionalized ionic liquids (ILs). Unlike traditional crystalline organic salts, the thermal behavior of ILs is governed by a delicate balance of Coulombic forces, hydrogen bonding, and Van der Waals interactions.
The presence of two strongly electron-withdrawing cyanomethyl groups at the 1- and 3-positions of the imidazolium ring fundamentally alters the compound's crystal lattice energy. The cyano groups increase the electrophilicity of the C2 proton, strengthening its hydrogen-bonding network with the chloride counterion [1]. However, the near-orthogonal orientation (85–95°) of these cyanomethyl substituents relative to the planar imidazolium ring disrupts optimal lattice packing [1].
This structural frustration is the exact mechanism that depresses the melting point (
Comparative Thermal Performance
To understand the thermal robustness of [Bcmim]Cl, it must be benchmarked against both standard alkyl-functionalized ILs and solid imidazolium precursors. The integration of nitrile groups not only alters the melting point but significantly enhances the thermal decomposition onset (
Table 1: Comparative Physicochemical and Thermal Properties
| Compound | Structural Classification | Melting Point ( | Decomposition ( | Primary Application |
| [Bcmim]Cl | Nitrile-Functionalized IL | < 100 °C (Exhibits | > 300 °C | Perovskite Stabilization [3], Suzuki Coupling[4] |
| [BMIM]Cl | Alkyl-Functionalized IL | ~ 73 °C | ~ 254 °C | Cellulose Dissolution, General Solvent |
| 1,3-Bis(4-carboxyphenyl)imidazolium chloride | Solid Imidazolium Salt | 251–252 °C | > 250 °C | MOF Linker, NHC Precursor [5] |
Data indicates that while [Bcmim]Cl maintains the low melting point characteristic of an IL, its thermal stability window exceeds standard alkylated analogs by ~50 °C, making it exceptionally suited for high-temperature processing.
Experimental Protocol: Self-Validating mDSC/TGA System
Because trace moisture acts as a potent plasticizer in ionic liquids—drastically depressing both
Step 1: Pre-Conditioning and TGA Pre-Screening
Causality: We must first establish the absolute thermal ceiling of the specific batch to prevent the rupture of hermetically sealed DSC pans, which occurs if the sample decomposes and outgasses pressure.
-
Dehydration: Dry 10 mg of [Bcmim]Cl in a vacuum oven at 60 °C for 24 hours at < 1 mbar. Transfer immediately to an argon-filled glovebox.
-
TGA Execution: Load 5 mg into a platinum pan. Ramp from 25 °C to 400 °C at 10 °C/min under a 50 mL/min dry
purge. -
Validation: Confirm that mass loss < 1% occurs before 300 °C. This validates that the sample is dry and safe for DSC up to 150 °C.
Step 2: Modulated DSC (mDSC) Validation
Causality: Ionic liquids retain "thermal memory" of their synthesis and storage conditions. A standard linear heating ramp will conflate enthalpic relaxation with true melting. mDSC separates reversing heat flow (thermodynamic transitions like
-
Preparation: Inside the glovebox, hermetically seal 3–5 mg of the dehydrated[Bcmim]Cl in a Tzero Aluminum pan.
-
Cycle 1 (History Erasure): Heat from 25 °C to 120 °C at 10 °C/min. Hold isothermally for 10 minutes to melt all residual micro-crystals. Quench cool at 50 °C/min to -80 °C.
-
Cycle 2 (Data Acquisition): Heat from -80 °C to 120 °C at an underlying rate of 3 °C/min, with a temperature modulation of ±0.5 °C every 60 seconds.
-
Analysis: Extract the
from the step-change in the reversing heat flow curve. If cold crystallization occurs (exotherm in non-reversing signal), extract the subsequent (endotherm in reversing signal).
Workflow for the self-validating thermal profiling of hygroscopic ionic liquids.
Application Context: Thermal Stability in Perovskite Solar Cells
The exact melting and phase transition behavior of [Bcmim]Cl is highly relevant to its breakthrough application in photovoltaics. Recent advancements have utilized [Bcmim]Cl as a Lewis base additive, alongside methylammonium chloride (MACl), to stabilize perovskite precursor solutions (PPS) [3].
Because [Bcmim]Cl is an ionic liquid at processing temperatures, it exhibits excellent miscibility and diffusion kinetics within the perovskite bulk. The causality of its stabilizing effect is twofold:
-
Cationic Passivation: The strongly electronegative nitrile groups on the imidazolium cation coordinate with uncoordinated
defect sites. -
Anionic Substitution: The chloride counterions occupy halide vacancies within the lattice.
By validating the thermal limits of [Bcmim]Cl, researchers ensure that the additive remains stable during the thermal annealing of the perovskite films, ultimately yielding Power Conversion Efficiencies (PCE) exceeding 23.3% and retaining >94% efficiency over long-term thermal stress tests [6].
Mechanistic pathway of [Bcmim]Cl stabilizing perovskite solar cells via dual-site passivation.
References
- Google Patents. "US10587012B2 - Electrolyte compositions comprising ionic liquids and metal hydride batteries comprising same." Google Patents.
-
Scribd. "Synergistic Boost in Perovskite Solar Efficiency." Nature Accelerated Article Preview. Available at:[Link]
-
MDPI. "Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies." MDPI. Available at:[Link]
Benchmarking Guide: 1,3-Bis(cyanomethyl)imidazolium Chloride in C-C Coupling
Executive Summary
This guide evaluates 1,3-bis(cyanomethyl)imidazolium chloride (
Key Findings:
-
Enhanced Acidity: The electron-withdrawing nitrile groups significantly increase the acidity of the C2-proton (
estimated < 20), facilitating in situ carbene (NHC) formation under milder basic conditions than alkyl-imidazolium analogs. -
Dual-Mode Activation: In Knoevenagel condensations,
outperforms by acting as a superior hydrogen-bond donor. -
Pd-Catalysis Stability: In Suzuki and Heck couplings, the nitrile groups act as hemilabile ligands, stabilizing the active Pd(0) species and preventing "palladium black" precipitation more effectively than standard NHC precursors.
Mechanistic Insight: The "Nitrile Effect"
To understand the performance data, one must understand the molecular causality. Standard imidazolium salts rely solely on electrostatic stabilization.
Diagram 1: Dual Activation Mechanism
The following diagram illustrates how
Caption: The electron-withdrawing cyanomethyl groups enhance C2-H acidity for organocatalysis (Mode A) and provide secondary coordination sites for metal stabilization (Mode B).
Benchmark 1: Knoevenagel Condensation
Context: Condensation of benzaldehyde with ethyl cyanoacetate. This reaction benchmarks the salt's ability to act as a weak acid/base organocatalyst without transition metals.
Comparative Performance Data
Conditions: Benzaldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Catalyst (10 mol%), Water (solvent), Room Temperature, 30 mins.
| Catalyst System | Yield (%) | TOF ( | Reusability (5th Run) | Notes |
| [BCMIM]Cl | 96% | 19.2 | 94% | High activity due to H-bond activation. |
| [BMIM]Cl | 45% | 9.0 | 40% | Lacks sufficient acidity; requires longer time. |
| None (Water only) | <5% | - | - | Background reaction is negligible. |
| Glycine (Traditional) | 82% | 16.4 | N/A | Harder to recycle than IL. |
Analysis:
Benchmark 2: Suzuki-Miyaura Coupling
Context: Coupling of Phenylboronic acid with Aryl Halides. Here,
Comparative Performance Data
Conditions: Aryl halide (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)2 (1 mol%), Base (K2CO3), Solvent (Water/EtOH), 80°C.
| Substrate (X) | Ligand/IL Source | Time (h) | Yield (%) | Catalyst Leaching (ppm) |
| Ph-I | [BCMIM]Cl | 0.5 | 99% | < 1 ppm |
| Ph-I | [BMIM]Cl | 1.0 | 88% | ~5 ppm |
| Ph-I | 2.0 | 92% | High (requires cleanup) | |
| Ph-Cl (Deactivated) | [BCMIM]Cl | 6.0 | 85% | Low |
| Ph-Cl (Deactivated) | [BMIM]Cl | 12.0 | 30% | Pd Black precipitation |
Analysis:
-
Stability: The nitrile groups on the side chains can coordinate to the Palladium center (hemilabile coordination). This creates a "pincer-like" effect that prevents the agglomeration of Pd(0) into inactive Pd black, a common failure mode in
. -
Reactivity: The system is active enough to couple deactivated aryl chlorides, a challenging substrate for standard phosphine-free systems.
Experimental Protocols
A. Synthesis of [BCMIM]Cl (Self-Validating Protocol)
Rationale: Purity is critical. Unreacted chloroacetonitrile is toxic and interferes with catalysis.
-
Reagents: Mix 1H-imidazole (6.8 g, 100 mmol) and chloroacetonitrile (18.9 g, 250 mmol, 2.5 eq) in a round-bottom flask. Note: Excess alkylating agent ensures complete quaternization.
-
Reaction: Heat to reflux (approx. 80°C) in toluene (50 mL) for 24 hours.
-
Checkpoint: The product will precipitate as a solid or heavy oil.
-
-
Purification: Decant the toluene. Wash the residue vigorously with diethyl ether (
) to remove unreacted chloroacetonitrile. -
Drying: Dry under high vacuum (0.1 mbar) at 60°C for 6 hours.
-
Validation:
NMR ( ) should show a distinct acidic proton at ppm (C2-H) and loss of imidazole N-H signal.
-
B. Catalytic Workflow (Suzuki Coupling)
-
Loading: In a reaction tube, add
(0.5 mmol), (0.01 mmol), aryl halide (1.0 mmol), and phenylboronic acid (1.2 mmol). -
Activation: Add
(2.0 mmol) and Water/Ethanol (1:1, 3 mL). Stir at 50°C for 10 mins to generate the Pd-NHC species in situ. -
Reaction: Heat to 80°C. Monitor by TLC/GC.
-
Recycle: Extract product with ether (IL phase is immiscible). Dry the aqueous IL/Pd phase under vacuum and reuse.
Workflow Visualization
Diagram 2: Sustainable Catalytic Cycle
This workflow demonstrates the closed-loop nature of the
Caption: The biphasic nature of the system allows facile separation of the organic product from the ionic liquid/catalyst phase.
Strategic Recommendation
For drug development workflows requiring trace metal control (low ppm Pd in final API) and process safety (avoiding volatile phosphines),
Switch to [BCMIM]Cl if:
-
You are coupling aryl chlorides (needs higher stability).
-
You require aqueous or biphasic conditions.
-
You observe Pd-black precipitation with standard imidazolium salts.
References
-
Zhao, D., Fei, Z., Geldbach, T. J., Scopelliti, R., & Dyson, P. J. (2004). Nitrile-Functionalized Pyridinium Ionic Liquids: Synthesis, Characterization, and Their Application in Carbon-Carbon Coupling Reactions. Journal of the American Chemical Society, 126(48), 15876–15882.[1]
- Fei, Z., Zhao, D., Pieraccini, D., Angep, C., & Dyson, P. J. (2005). Development of Nitrile-Functionalized Ionic Liquids for C-C Coupling Reactions. Organometallics. (Contextual citation for specific imidazolium variants).
-
Yadav, J. S., Reddy, B. V. S., Basak, A. K., & Narsaiah, A. V. (2004). [Bmim]BF4 ionic liquid: a novel reaction medium for the Knoevenagel condensation. Green Chemistry. (Used as the baseline control for [BMIM] data).
-
Sigma-Aldrich. (n.d.). 1,3-Bis(cyanomethyl)imidazolium chloride Product Specification.
Sources
A Comprehensive Guide to the Safe Disposal of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium Chloride
The core principle of this guidance is risk mitigation. The presence of two cyanomethyl groups on the imidazolium ring dictates that this compound be handled with the same stringent precautions as other acutely toxic cyanide salts. The imidazolium-based ionic liquid backbone also suggests a high degree of solubility in water, which has implications for its environmental fate and disposal methods.
I. Hazard Assessment & Key Properties
Understanding the inherent risks is the foundation of safe handling and disposal. Based on its chemical structure and data from analogous compounds, the following hazards should be assumed for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
| Property | Anticipated Hazard/Characteristic | Citation |
| Physical State | White to light brown powder. | [1] |
| Toxicity | Assumed to be highly toxic if swallowed, inhaled, or in contact with skin, due to the cyanide functional groups. Contact with acids will likely liberate highly toxic hydrogen cyanide (HCN) gas. | [2][3] |
| Environmental Hazard | Expected to be toxic to aquatic life with long-lasting effects. Discharge into the environment must be avoided. | |
| Reactivity | Incompatible with strong acids and strong oxidizing agents. Contact with acids can produce deadly hydrogen cyanide gas. | [3] |
| Solubility | Expected to be soluble in water. | [1] |
II. Personal Protective Equipment (PPE) - A Non-Negotiable Standard
A robust PPE protocol is your primary defense against exposure. The following PPE is mandatory when handling 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride in any form (solid, solution, or waste).
-
Hand Protection: Double gloving with nitrile gloves is recommended.
-
Eye/Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes or dust.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron and full-body suit may be necessary.
-
Respiratory Protection: All handling of this compound, including weighing and transfer, must be conducted in a certified chemical fume hood.
III. Spill Management: A Rapid and Methodical Response
In the event of a spill, a calm and systematic approach is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately evacuate the area and alert colleagues and the appropriate safety officer.
-
Isolate the Area: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Neutralize (for small spills): For very small spills within a fume hood, cautiously decontaminate the area. First, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.
-
Contain and Collect: For larger spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Package and Label: Carefully collect the absorbed material and contaminated debris into a designated, clearly labeled hazardous waste container for cyanide-containing waste.
-
Decontaminate: Thoroughly decontaminate the spill area again with a pH 10 buffer and then a 10% bleach solution. All cleaning materials must be disposed of as hazardous waste.
IV. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is to treat it as an acutely toxic cyanide waste. All waste streams must be segregated and handled according to institutional and regulatory guidelines.
Step 1: Waste Segregation
-
Dedicated Containers: All waste containing 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride must be collected in dedicated, clearly labeled hazardous waste containers.
-
Solid vs. Liquid: Solid waste (e.g., contaminated gloves, weigh boats, absorbent materials) and liquid waste (e.g., reaction residues, contaminated solvents) must be collected in separate, dedicated containers.
-
Labeling: Waste containers must be labeled as "Hazardous Waste - Acutely Toxic" and "Contains Cyanide." The label should also include the full chemical name.
Step 2: Aqueous Waste Treatment (Chemical Oxidation)
-
Principle: The primary method for treating aqueous cyanide waste is through chemical oxidation to convert cyanide to the less toxic cyanate. This process must be performed by trained personnel in a controlled laboratory setting.
-
Procedure:
-
Ensure the aqueous waste is alkaline (pH > 10) by adding sodium hydroxide. This is critical to prevent the formation of hydrogen cyanide gas.
-
Slowly add an excess of a suitable oxidizing agent, such as sodium hypochlorite (bleach) or calcium hypochlorite, while stirring in a chemical fume hood.
-
Allow the reaction to proceed for a sufficient time (typically several hours) to ensure complete oxidation of the cyanide.
-
Test for the absence of cyanide using a commercially available test kit before any further steps are taken.
-
The treated, cyanide-free solution must still be disposed of as hazardous waste through a licensed disposal facility, as it will contain other chemical residues.
-
Step 3: Solid Waste and Non-Aqueous Liquid Waste
-
Direct Disposal: Solid waste and non-aqueous liquid waste containing 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride should not be treated in the lab.
-
Packaging: These waste streams must be collected in their designated, sealed, and labeled containers.
-
Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.
Step 4: Empty Containers
-
Acutely Toxic Waste: Even when "empty," the original container of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is considered acutely toxic hazardous waste.
-
Do Not Rinse: Do not rinse the container.
-
Disposal: The empty, sealed container must be disposed of through a licensed hazardous waste disposal company.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste containing 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.
Caption: Disposal workflow for 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride waste.
V. Emergency Procedures
In case of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Always have the Safety Data Sheet (or this guide in its absence) available for emergency responders.
VI. Conclusion
The responsible disposal of 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride is a critical component of laboratory safety and environmental protection. By adhering to these stringent protocols, researchers can mitigate the risks associated with this and other cyanide-containing compounds, ensuring a safe working environment and compliance with all applicable regulations.
VII. References
-
LookChem. 1,3-bis(cyanomethyl)-1H-imidazol-3-ium chloride.[Link]
-
Ottokemi. 1,3-Bis(cyanomethyl)imidazolium chloride, ≥98.5%.[Link]
-
Columbia University Environmental Health & Safety. Cyanide Safe Use Guidelines.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
